Rubidium
Description
Structure
2D Structure
Properties
IUPAC Name |
rubidium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4064686 | |
| Record name | Rubidium | |
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Molecular Weight |
85.468 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |
| Record name | RUBIDIUM | |
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| Record name | Rubidium | |
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CAS No. |
7440-17-7, 15438-27-4, 22438-27-3 | |
| Record name | RUBIDIUM | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | Rubidium, isotope of mass 106 | |
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| Record name | Rubidium, isotope of mass 103 | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | RUBIDIUM | |
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Atomic, Molecular, and Optical Physics of Rubidium
Laser Cooling and Trapping of Rubidium Atoms
Laser cooling and trapping are essential techniques used to reduce the kinetic energy of atoms and confine them in a specific region of space. For this compound, these techniques exploit the interaction between the atoms and resonant laser light.
Experimental Methodologies for Atom Trapping
Experimental setups for trapping this compound atoms typically involve a combination of laser beams and magnetic fields. A widely used method is the Magneto-Optical Trap (MOT). A MOT utilizes three pairs of counter-propagating laser beams aligned along three orthogonal axes, with the laser frequency slightly red-detuned from a specific atomic transition dbc.wroc.plcas.cnsaip.org.za. This detuning ensures that atoms moving towards a laser beam absorb photons more readily due to the Doppler effect, slowing them down dbc.wroc.pluwb.edu.pl. The spontaneous re-emission of photons occurs in random directions, leading to a net reduction in the atom's momentum dbc.wroc.pl.
To achieve spatial localization, an inhomogeneous magnetic field, often in a quadrupole configuration generated by anti-Helmholtz coils, is superimposed on the optical molasses dbc.wroc.plcas.cnsaip.org.za. This magnetic field causes a Zeeman splitting of the atomic energy levels, making the atomic transition frequency spatially dependent dbc.wroc.pluwb.edu.pl. By carefully choosing the polarization of the laser beams, a restoring force is created that pushes atoms back towards the trap center where the magnetic field is minimal dbc.wroc.pl. This compound atoms can be introduced into the vacuum chamber from a heated dispenser or a laser-decelerated atomic beam cas.cnsaip.org.za.
Experimental parameters for a this compound MOT system can include trapping up to 106 to 108 atoms with densities around 1010 cm-3 (B1577454) and temperatures on the order of hundreds of microkelvin dbc.wroc.plcas.cnupd.edu.ph. A typical MOT setup for 87Rb uses the 5S1/2 (F=2) to 5P3/2 (F'=3) cooling transition and a repumping laser tuned to the 5S1/2 (F=1) to 5P3/2 (F'=2) transition to prevent atoms from accumulating in the F=1 ground state dbc.wroc.plcas.cn.
Optical Molasses and Magnetic Traps in this compound Systems
Optical molasses is a cooling technique that uses counter-propagating laser beams to create a viscous damping force on atoms, reducing their velocity uwb.edu.pl. While optical molasses cools atoms, it does not provide a trapping force; atoms are only momentarily slowed down in the intersection region of the beams dbc.wroc.pl. Temperatures below the Doppler limit can be achieved in optical molasses due to mechanisms beyond simple Doppler cooling upd.edu.phresearchgate.net.
Magnetic traps, on the other hand, confine atoms based on their magnetic moment interacting with an inhomogeneous magnetic field dbc.wroc.plaps.org. Atoms in specific magnetic sublevels experience a force that pushes them towards regions of minimum or maximum magnetic field, depending on the field configuration and the atom's state. For this compound, magnetic traps are often used after initial laser cooling in a MOT to further confine and prepare the atomic cloud for subsequent cooling stages uni-ulm.de. A quadrupole magnetic field, with a zero at the center, can trap atoms in certain spin states gsu.eduresearchgate.net. However, this configuration has a "hole" at the center where atoms can be lost gsu.edu. More complex magnetic trap configurations, such as the time-averaged orbiting potential (TOP) trap, were developed to address this issue researchgate.net.
Evaporative Cooling Techniques for this compound Atoms
Evaporative cooling is a crucial technique used to reach the extremely low temperatures required for Bose-Einstein condensation, often starting from an already cold cloud of atoms in a magnetic trap washington.edulivescience.com. The principle involves selectively removing the most energetic ("hottest") atoms from the trap, which lowers the average energy and thus the temperature of the remaining atoms gsu.eduualberta.ca. As the hottest atoms escape, the remaining atoms rethermalize through collisions, redistributing energy and further cooling the cloud ualberta.ca.
In magnetic traps, evaporative cooling of this compound atoms is typically achieved by applying a radiofrequency (RF) or microwave field ualberta.caoptica.org. This field drives transitions between trapped and untrapped magnetic sublevels. By lowering the frequency of the applied field, atoms with lower kinetic energies (and thus smaller spatial extent in the trap) are allowed to transition to untrapped states and escape ualberta.ca. This process preferentially removes the hottest atoms from the trap.
Evaporative cooling can significantly increase the phase-space density of the atomic cloud, a critical parameter for achieving BEC researchgate.netarxiv.org. Experiments have demonstrated the effectiveness of evaporative cooling in producing ultra-cold this compound samples arxiv.orgdiva-portal.org.
Bose-Einstein Condensates (BEC) with this compound
Bose-Einstein condensation is a state of matter that occurs at extremely low temperatures in a gas of bosons, where a large fraction of the atoms occupy the lowest quantum state livescience.comebsco.comwikipedia.org. This compound, particularly the isotope 87Rb, has been instrumental in the experimental realization and study of BECs.
Formation and Characterization of this compound BECs
The first successful creation of a Bose-Einstein condensate in a dilute atomic gas was achieved in 1995 using 87Rb atoms by a research group at JILA, involving Eric Cornell and Carl Wieman washington.edulivescience.comebsco.comwikipedia.org. This groundbreaking achievement, along with subsequent work by Wolfgang Ketterle with sodium atoms, led to the Nobel Prize in Physics in 2001 gsu.edulivescience.comwikipedia.org.
The formation of a this compound BEC typically involves a sequence of cooling and trapping steps:
Laser Cooling and Trapping: Atoms are initially cooled and trapped in a Magneto-Optical Trap to temperatures of hundreds of microkelvin dbc.wroc.plcas.cn.
Magnetic Trapping: The cooled atoms are transferred to a magnetic trap for further confinement uni-ulm.dediva-portal.org.
Evaporative Cooling: The atoms in the magnetic trap undergo evaporative cooling, which reduces their temperature to nanokelvin levels, leading to the phase transition to a BEC washington.edulivescience.comoptica.org.
Characterization of a this compound BEC often involves imaging the atomic cloud after the trapping potential is released (time-of-flight imaging). Below the critical temperature for BEC, a sharp peak appears in the velocity distribution, indicating a large number of atoms occupying the zero-momentum ground state researchgate.netwikipedia.orgfu-berlin.de. This is a key signature of condensation. Other characterization methods include measuring the spatial distribution and density profile of the condensate cas.cnresearchgate.net.
Research findings show that this compound BECs can consist of 105 to 106 atoms in a specific hyperfine state, such as F=2 of the ground electronic state for 87Rb researchgate.net. The density of the condensate can be significantly higher than the initial thermal cloud ebsco.com.
Quantum Phenomena in this compound BECs
This compound BECs serve as a macroscopic quantum system, allowing for the study of various quantum phenomena.
Collective Excitations: BECs can exhibit collective excitation modes, where the condensate behaves as a whole gsu.edufu-berlin.deaps.org. These excitations, such as phonon-like modes, can be studied by applying oscillating forces to the condensate aps.orgworldscientific.com. The characteristics of these modes depend on the interaction energy between the atoms aps.org.
Vortex States: Superfluidity is a hallmark property of BECs, characterized by the ability to flow without viscosity livescience.comosf.io. When a this compound BEC is rotated or stirred, quantized vortices can form gsu.eduresearchgate.netosf.iodiva-portal.org. These vortices are points of zero density around which the superfluid circulates with quantized angular momentum diva-portal.org. Experimental methods for creating vortices in this compound BECs include using rotating laser beams or holographic techniques to imprint phase information onto the condensate diva-portal.orgoptica.orgstackexchange.com.
Two-Component Condensates: BECs can be created with atoms in different internal states, forming two-component or multi-component condensates gsu.eduresearchgate.net. For this compound, this often involves using two different hyperfine spin states, such as the |F=1, mF=-1⟩ and |F=2, mF=1⟩ states of 87Rb gsu.eduaps.org. These two-component BECs allow for the study of miscibility, phase separation, and the dynamics of coupled quantum fluids researchgate.netaps.org. Experiments with two-component this compound BECs have demonstrated phenomena like spin squeezing and the potential for exploring entanglement aps.orgarxiv.org.
Advancements in High Repetition Rate this compound BEC Production
The creation of Bose-Einstein Condensates (BECs) from this compound atoms has been a significant area of advancement in AMO physics. BECs, formed by cooling bosonic atoms to near absolute zero, where they occupy the same quantum state, serve as macroscopic quantum systems valuable for fundamental research and precision metrology. matterwavex.comebsco.com Historically, BEC production has been a relatively slow process, often taking tens of seconds, which limits the data acquisition rate for experiments and the bandwidth of quantum sensors. matterwavex.comarxiv.org
Recent advancements have focused on achieving high repetition rates in this compound BEC production. Researchers have developed all-optical systems capable of generating this compound BECs at repetition rates exceeding 2 Hz, meaning a new BEC can be created and detected in under 0.5 seconds. matterwavex.comaps.orgarxiv.org This represents a nearly tenfold improvement over many previous setups. matterwavex.com This rapid turnaround is crucial for applications requiring faster data acquisition, leading to enhanced sensitivity and reduced measurement noise in areas like precision metrology and atom interferometry. matterwavex.com
Key to these advancements are techniques such as "painting" time-averaged optical potentials, where tightly focused laser beams are rapidly swept using acousto-optical deflectors (AODs) to create dynamic potentials for evaporative cooling. matterwavex.com Automated optimization of numerous parameters in the cooling sequence, including those for magneto-optical traps (MOT) and optical dipole trap evaporation, has also contributed to achieving stable, repeatable BEC production in under 0.5 seconds. matterwavex.com This all-optical approach offers advantages over traditional magnetic chip traps or complex hybrid schemes by sidestepping bulky coil hardware, reducing power consumption, and providing unrestricted optical access. matterwavex.com
Efforts are also underway to develop compact, portable high-repetition-rate BEC devices, particularly for applications in space. esa.int Approaches based on single-input-beam Grating-Magneto Optical Traps (G-MOTs) combined with Chip-BECs (C-BECs) are being explored to reduce the complexity and footprint of the apparatus while delivering high atom numbers. esa.int
Applications of this compound BECs in Fundamental Quantum Research
This compound BECs have become invaluable tools for fundamental quantum research due to their unique properties as coherent atomic superfluids. ebsco.com Their well-controlled spatial mode and low expansion velocities make them particularly beneficial for applications in atom interferometry, a technique used to measure tiny accelerations, rotations, and gravitational gradients with high precision. matterwavex.comaps.org
The ability to create and manipulate these ultracold atomic clouds allows physicists to perform experiments at the atomic level that would otherwise be impossible. wm.edu BECs provide a high degree of quality control because all atoms occupy the same quantum state, making them identical and leading to consistent experimental outcomes. wm.edu
Applications of this compound BECs in fundamental quantum research include:
Quantum Metrology: BECs are used to improve the precision of measurements in various areas. ebsco.comualberta.ca
Atom Interferometry: The coherent nature of BECs enhances the sensitivity of atom interferometers for precise measurements of inertial forces and gravitational fields. matterwavex.comebsco.comaps.orgualberta.ca
Quantum Information and Communication: BECs are being explored as potential components for quantum computing and communication systems. ebsco.comwm.eduualberta.ca
Simulating Quantum Phenomena: BECs can be used to simulate complex quantum phenomena, such as quantum pumping, by using lasers to create a current of BEC atoms. wm.edu
Studying Atomic Interactions: The controlled environment of a BEC allows for detailed studies of interactions between atoms.
The development of faster BEC production rates directly translates to improved bandwidths for atomic quantum sensors and increased data acquisition rates for scientific experiments, further enhancing their utility in fundamental research. matterwavex.comarxiv.orgaps.org
Advanced Spectroscopy of this compound Atoms
Spectroscopy of this compound atoms is a fundamental technique for probing their energy levels and understanding their interactions. Due to Doppler broadening caused by the thermal motion of atoms in a gas, conventional absorption spectroscopy of atomic vapors results in broadened spectral lines, obscuring the finer details of the atomic structure. sandiego.eduuni-mainz.deswarthmore.edu Advanced spectroscopic techniques are employed to overcome this limitation and resolve the detailed energy level structure of this compound.
Doppler-Free Spectroscopy Techniques for this compound (e.g., Saturated Absorption Spectroscopy)
Doppler-free spectroscopy techniques are essential for resolving the hyperfine structure of this compound atoms, which is otherwise hidden within the Doppler-broadened linewidth. sandiego.eduuni-mainz.dehu-berlin.deaapt.org Saturated absorption spectroscopy (SAS) is a widely used Doppler-free method for this compound. sandiego.eduuni-mainz.deswarthmore.eduhu-berlin.deaapt.orgreed.edu
In SAS, two counter-propagating laser beams of the same frequency interact with the atomic vapor. uni-mainz.dehu-berlin.dereed.edu A strong "pump" beam saturates the atomic transition for atoms with a specific velocity component along the beam direction. swarthmore.eduhu-berlin.deaapt.org A weaker "probe" beam, traveling in the opposite direction, interacts with the same group of atoms. swarthmore.eduhu-berlin.dereed.edu When the laser frequency is tuned to the atomic transition frequency, the pump beam depletes the ground state population of the resonant velocity group. swarthmore.eduaapt.org The probe beam then experiences reduced absorption when interacting with these saturated atoms. aapt.org By detecting the increased transmission of the probe beam or using techniques like modulation transfer spectroscopy, Doppler-free signals are obtained as sharp, narrow resonances at the atomic transition frequencies. swarthmore.eduhu-berlin.dereed.edu
SAS allows for the clear resolution of the hyperfine transitions of this compound isotopes, such as 85Rb and 87Rb. sandiego.eduswarthmore.edu The technique makes use of the saturation of absorption in the medium to produce peaks in transmitted intensity when the laser frequency matches a transition frequency. uni-mainz.de This enables the detection of transition frequencies despite Doppler broadening. uni-mainz.de
Two-Photon Spectroscopy of this compound Transitions
Two-photon spectroscopy involves the simultaneous absorption of two photons by an atom to reach an excited state. core.ac.ukresearchgate.net This technique can be used to perform Doppler-free measurements by using two counter-propagating laser beams. core.ac.ukcdnsciencepub.comaps.org If an atom absorbs one photon from each beam, the Doppler shifts from the oppositely directed photons cancel out, resulting in a Doppler-free signal. core.ac.uk
For this compound, two-photon spectroscopy has been used to investigate transitions such as the 5S1/2 → 5D5/2 transition at 778.1 nm. core.ac.ukresearchgate.netmdpi.com This transition is of interest for potential optical frequency standards due to its narrow natural linewidth. researchgate.netmdpi.com Experiments using grating-feedback diode lasers operating at 778.1 nm have allowed for the clear resolution of Doppler-free spectral features and accurate measurement of the hyperfine ground-state splitting. core.ac.ukresearchgate.net
Two-photon absorption in this compound vapor has been observed by detecting the infrared radiation emitted during the decay from the excited 5D level to the intermediate 5P level. aps.org This detection scheme can be advantageous at high densities as it does not suffer from reabsorption, allowing for enhanced detectable emission rates and the investigation of collisional effects like broadening and energy transfer. aps.org
Hyperfine Structure Analysis of this compound Energy Levels
The hyperfine structure of this compound atoms arises from the interaction between the magnetic dipole moment of the nucleus (for isotopes with non-zero nuclear spin) and the magnetic field produced by the electrons. umd.edusandiego.educolumbia.edu This interaction acts as a small perturbation to the main energy levels, splitting them into multiple hyperfine sublevels characterized by the total atomic angular momentum quantum number F. umd.edusandiego.edusteck.ussteck.uscolumbia.edu
For this compound, the ground state is 52S1/2. umd.edusteck.ussteck.us The two common isotopes, 85Rb (I = 5/2) and 87Rb (I = 3/2), have different nuclear spins, leading to different hyperfine splittings in their ground and excited states. umd.edusandiego.edusteck.ussteck.uscolumbia.edu For 85Rb, the ground state splits into F=2 and F=3 levels. steck.us For 87Rb, the ground state splits into F=1 and F=2 levels. steck.uscolumbia.edu
Advanced spectroscopic techniques, particularly Doppler-free methods like saturated absorption spectroscopy and two-photon spectroscopy, are crucial for resolving these closely spaced hyperfine sublevels. sandiego.eduuni-mainz.deswarthmore.eduhu-berlin.deaapt.orgreed.educore.ac.ukresearchgate.net Analysis of the hyperfine structure provides detailed information about the atomic nucleus and the interactions between the nucleus and the electrons. umd.edusandiego.educolumbia.edu Experiments can measure the frequency differences between these hyperfine levels, which are in the GHz range for the ground state. umd.edusteck.ussteck.uscolumbia.edu
The selection rules for transitions between hyperfine levels are ΔF = 0, ±1. swarthmore.eduaapt.org Studying these transitions allows for a detailed understanding of the atomic energy level scheme. umd.edusandiego.edusteck.ussteck.us
High-Pressure Effects on this compound Spectral Line Shapes
The spectral line shapes of this compound atoms are influenced by collisions with buffer gases, particularly at high pressures. These collisions can cause broadening and shifting of the spectral lines, as well as induce non-Lorentzian features in the line shapes, especially in the far wings. afit.eduaurak.ac.aeresearchgate.netdtic.mil
Studies on the high-pressure line shapes of the this compound D1 (5S1/2 → 5P1/2) and D2 (5S1/2 → 5P3/2) lines broadened by noble gases like helium (4He and 3He) have been conducted at pressures up to 15,000 Torr. afit.eduaurak.ac.ae These experiments reveal significant shifts and broadening of the spectral features. For instance, the D1 line exhibits a significant blue shift, while the D2 line shows a smaller blue shift. afit.eduaurak.ac.ae The widths of the spectral features can be hundreds of GHz at the highest pressures. afit.eduaurak.ac.ae
Characterizing these high-pressure line shapes is important for applications such as the design of pump diode spectral bands and optical resonators in devices like Diode Pumped Alkali Lasers (DPALs), as well as for assessing atmospheric transmission effects and evaluating ionization rates via far wing absorption. afit.eduaurak.ac.aedtic.mil
Theoretical models, such as the Anderson-Talman theory using pseudo-potentials, have been used to predict and explain the observed non-Lorentzian line shapes at high pressures. afit.edudtic.mil The agreement between experimental observations and theoretical predictions can be strong, particularly in the line core broadening and shifting rates. afit.edudtic.mil However, accurately modeling the far wings of the line shapes may require including factors like dipole moment variation and the absorption Boltzmann factor. afit.edu The scaling of the cross-section with buffer gas pressure in the far wing can suggest the contribution of multi-body interactions at high pressures. researchgate.net
This compound in Quantum Information Science
This compound atoms are extensively utilized in quantum information science, serving as fundamental building blocks for qubits and enabling the exploration of quantum phenomena like entanglement and coherence. Their well-defined energy levels and the ability to control their interactions with light and external fields are crucial for these applications.
This compound Qubits in Neutral Atom Quantum Computing Architectures
Neutral atom quantum computing is a promising architecture for building scalable quantum processors, and this compound atoms are frequently employed as the qubits in these systems. In this approach, individual neutral this compound atoms are trapped and manipulated using precision lasers, often in optical tweezer arrays quera.comaugmentedqubit.comwikipedia.orgpasqal.com. The qubits are typically encoded in two hyperfine ground states of the this compound atom wikipedia.org.
Laser cooling techniques cool the atoms to micro-Kelvin temperatures, creating an ultrahigh vacuum environment that provides the isolation necessary for quantum manipulation augmentedqubit.comwikipedia.org. Quantum information is encoded in the energy states of the trapped atoms pasqal.com. Logic gates, essential for quantum computation, are performed using optical or microwave frequency fields wikipedia.org. This compound's beneficial electron configurations and electrical neutrality are conducive to these quantum operations augmentedqubit.com.
Measurement in neutral atom quantum computers using this compound atoms is often performed by detecting the fluorescence of the atoms with a camera at the end of the computation wikipedia.org. This architecture offers advantages such as scalability, room-temperature operation (for the qubit environment itself, though cooling is needed for trapping), flexible qubit arrangement, long coherence times, and high qubit connectivity augmentedqubit.compasqal.com. The ability to shuttle qubits can also enable zoned architectures for memory and processing quera.com.
Spectroscopy and Manipulation of this compound Rydberg Atoms for Quantum Applications
Rydberg atoms, which are atoms in highly excited states with a large principal quantum number, possess exaggerated properties that make them particularly attractive for quantum information applications arxiv.orgresearchgate.netuqiitd.org. This compound Rydberg atoms exhibit large dipole moments, long lifetimes, and strong long-range interactions arxiv.orgresearchgate.netfrontiersin.org. These properties are leveraged for implementing quantum gates and exploring quantum phenomena.
Precision spectroscopy and laser cooling techniques enable the trapping and manipulation of single this compound Rydberg atoms arxiv.orgresearchgate.net. Exciting this compound atoms into Rydberg states using lasers is a common method researchgate.netaps.org. The strong long-range interactions between Rydberg atoms, particularly the dipole-dipole interaction, can be coherently controlled and form the basis for implementing quantum gates through mechanisms like the Rydberg blockade wikipedia.orgresearchgate.netfrontiersin.org. This blockade effect prevents nearby atoms from being excited to the Rydberg state simultaneously, which is crucial for creating multi-qubit gates aps.org.
Rydberg atoms are also highly polarizable and sensitive to electric fields, which can be used to tune interactions between them frontiersin.orgarxiv.org. This sensitivity also allows them to be used as high-precision sensors for DC and AC electric fields researchgate.netuqiitd.org.
Fundamental Studies of Quantum Entanglement and Coherence in this compound Systems
This compound systems are frequently used in fundamental studies investigating quantum entanglement and coherence. Researchers generate and study entanglement of single trapped this compound atoms and single photons, combining the advantages of atomic systems (long coherence times) with the ability of photons to carry quantum information over distances uni-muenchen.de.
Entanglement between this compound atoms can be achieved when one atom is excited into a Rydberg state, which prevents its neighbors from being excited simultaneously, a process essential for creating logic gates aps.org. Experiments have demonstrated entanglement between a telecom-wavelength photon and a room-temperature quantum memory based on this compound vapor, showcasing a practical approach for scalable quantum networks thequantuminsider.com. This this compound vapor-based system operates at room temperature, offering advantages for real-world deployment thequantuminsider.com.
Studies also explore the preservation of quantum coherence in chemical reactions involving this compound. Experiments with ultracold potassium-rubidium (KRb) molecules have shown that quantum coherence can be preserved in the nuclear spin degree of freedom throughout the reaction, resulting in entangled product molecules (K₂ and Rb₂) earth.comarxiv.org. Controlling decoherence in the reactants has also demonstrated control over the reaction product distribution earth.comarxiv.org.
Furthermore, researchers have gone beyond the standard quantum limit in sensitive measurements by using quantum entanglement of ultracold this compound atoms. By linking the quantum states of hundreds of this compound atoms, their properties become correlated, reducing quantum noise and increasing precision quantumsystemsaccelerator.org. This highlights the importance of creating entanglement between atoms for reducing noise in quantum sensors, relying on similar techniques used in quantum computing quantumsystemsaccelerator.org. Achieving long coherence times for quantum superposition in this compound systems is a critical requirement for both advanced clocks and programmable quantum devices quantumsystemsaccelerator.org.
This compound in Atomic Clocks and Precision Metrology
This compound plays a crucial role in atomic clocks and precision metrology, serving as the basis for highly stable and accurate frequency standards. These clocks are essential for various applications, from fundamental science to global navigation systems.
Principles of this compound Atomic Frequency Standards
This compound atomic frequency standards (RAFS), also known as this compound clocks, are frequency standards that utilize a specific hyperfine transition of electrons in This compound-87 (B1240521) atoms to control an output frequency wikipedia.org. They are passive atomic clocks, where a crystal oscillator's frequency is locked to the ground-state hyperfine transition frequency of ⁸⁷Rb atoms, which is approximately 6.8 GHz (6834682610.904 Hz) wikipedia.orgresearchgate.net.
The principle of operation typically involves a physics package containing a this compound gas cell excelitas.comarrow.com. Light from a this compound discharge lamp passes through the cell and reaches a photodetector wikipedia.org. When microwave power near the this compound transition frequency is applied, the intensity of the light reaching the photodetector drops wikipedia.org. This light dip serves as a discriminator signal that is processed by a servo amplifier to lock the crystal oscillator to the atomic resonance excelitas.comarrow.com.
Classical this compound gas cell atomic frequency standard principles are employed, often utilizing a discrete isotopic filter cell for enhanced stability excelitas.comarrow.com. A relatively large, cool absorption cell and thin film spectral filter can provide a high signal-to-noise ratio and excellent short-term stability excelitas.comarrow.com. Techniques like Microwave Optical Double Resonance (MODR) can be used researchgate.netsafran-navigation-timing.com.
This compound standards are known for their excellent short-term frequency stability and are relatively compact and lightweight compared to other atomic clock types researchgate.net. While less accurate than cesium primary frequency standards, they are widely produced and used as secondary frequency standards wikipedia.org.
Role of this compound in Miniaturized Atomic Clocks and Global Navigation Satellite System Synchronization
This compound atomic clocks are vital components in miniaturized atomic clocks and play a critical role in synchronizing Global Navigation Satellite Systems (GNSS) like GPS and Galileo excelitas.comarrow.comsafran-navigation-timing.commicrochip.cominsidegnss.comsafran-navigation-timing.comesa.int. The increasing reliance on precise frequency and timing for technologies such as 5G networks, data centers, and critical infrastructure has driven the demand for smaller, high-performance atomic clock technology microchip.cominsidegnss.com.
Miniaturized this compound atomic clocks, such as Microchip's MAC-SA5X or Safran's mRO-50, are designed to provide stable time and frequency references in a small form factor with low power consumption safran-navigation-timing.commicrochip.cominsidegnss.comsafran-navigation-timing.com. These clocks maintain a high degree of synchronization to a reference clock, such as a GNSS-derived signal microchip.cominsidegnss.com. Their low monthly drift rate, short-term stability, and stability during temperature changes allow them to maintain precise timing during extended periods of holdover when GNSS signals are unavailable microchip.cominsidegnss.com.
These miniaturized clocks are essential for applications where large rack-mount clocks are impractical, such as in military aircraft, mobile communication systems, and GNSS-denied environments microchip.cominsidegnss.comsafran-navigation-timing.com. They can operate over wide temperature ranges and quickly achieve atomic stability microchip.cominsidegnss.com. The integration of features like a one pulse per second (1PPS) input pin facilitates fast frequency calibration microchip.cominsidegnss.com.
In GNSS, satellites carry highly stable clocks to ensure synchronous signal transmission, which is necessary for accurate positioning esa.int. Galileo satellites, for instance, utilize this compound atomic frequency standards alongside passive hydrogen masers esa.int. The stability of this compound clocks is sufficient to maintain a high level of timing accuracy required for navigation systems esa.int. This compound atomic frequency standards developed for space applications, such as the Excelitas RAFS, are designed for high performance, reliability, and radiation hardening, meeting the demanding requirements of GNSS satellites excelitas.comarrow.com.
Here are some data points related to miniaturized this compound atomic clocks:
| Feature | MAC-SA5X (Microchip) insidegnss.commicrochip.com | mRO-50 Ruggedized (Safran) safran-navigation-timing.comsafran-navigation-timing.com | RAFS (Excelitas) excelitas.comarrow.com |
| Volume | 47 cc, 50.8 x 50.8 mm package insidegnss.com | 51 cc, 50.8 x 50.8 x 20mm safran-navigation-timing.com | 5.0” x 8.5” x 5.8” arrow.com |
| Power Consumption | 6.3 watts insidegnss.com | 0.36W safran-navigation-timing.com | 14 watts arrow.com |
| Operating Temperature | -40 to +75°C microchip.cominsidegnss.com | -40° to +80°C safran-navigation-timing.com | Negligible environmental sensitivity excelitas.comarrow.com |
| Monthly Aging Rate | <5.0E-11 per month insidegnss.commicrochip.com | Not specified in sources | <5x10⁻¹⁴/day excelitas.comarrow.com |
| Short-Term Stability (ADEV) | <1.5E-11 @ 1s microchip.com | Not specified in sources | 2x10⁻¹² @ 1s arrow.com, 3x10⁻¹² @ 1s excelitas.com |
| 24-hour Holdover | <200 ns (typical, static) microchip.com | Below 1µs safran-navigation-timing.com | Not specified in sources |
Note: This table is intended to be interactive and sortable.
This compound Vapor Cells for Atomic Magnetometers
This compound vapor cells are fundamental components in atomic magnetometers, which are sensitive instruments used for measuring magnetic fields. These magnetometers often utilize the interaction of light with this compound atoms confined within a glass cell to detect magnetic field strength and direction. The principle typically involves optically pumping the this compound atoms with a laser to align their spins. When a magnetic field is applied, the atomic spins precess, and this precession is detected by monitoring changes in the polarization of a probe light beam passing through the vapor (Faraday rotation) aip.orgberkeley.edu.
The performance of a this compound atomic magnetometer is significantly influenced by the properties of the vapor cell, including the temperature of the this compound vapor, the power of the pump beam, and the presence of buffer gases mdpi.com. Microfabricated silicon/glass vapor cells containing this compound isotope 87Rb have been developed for miniature atomic magnetometers aimed at applications like space flight nist.gov. These microfabricated cells, often utilizing MEMS technology, are filled with Rb and buffer gases like Ne at controlled pressures iphy.ac.cn.
Collisions of this compound atoms with the inner walls of the vapor cell can lead to depolarization and a reduction in the atomic spin coherence lifetime, which negatively impacts magnetometer sensitivity aip.orgarxiv.org. To mitigate this, anti-relaxation coatings are applied to the inner surfaces of the cells aip.orgaip.orgresearchgate.net. These coatings preserve the spin polarization of the atoms after collisions with the wall aip.orgresearchgate.net. Examples of such coatings include paraffin (B1166041) and octadecyltrichlorosilane (B89594) (OTS) aip.orgresearchgate.netarxiv.org.
The temperature of the vapor cell also plays a crucial role. As temperature increases, the atomic density and velocity increase, leading to more frequent collisions with the cavity wall or other atoms, which can increase the Coherent Population Trapping (CPT) linewidth iphy.ac.cn. For instance, studies have shown that the CPT linewidth increases with rising temperatures in microfabricated vapor cells filled with Rb and Ne iphy.ac.cn.
Different types of this compound atomic magnetometers exist, including those based on free-induction decay (FID) and coherent population trapping (CPT) mdpi.comiphy.ac.cn. The sensitivity of these magnetometers can be affected by various parameters, such as the temperature of the this compound vapor cell and the power of the pump beam mdpi.com. Research has explored optimizing these parameters to enhance sensitivity mdpi.com.
The use of anti-relaxation coatings allows this compound atoms to undergo numerous collisions with the cell surface before depolarizing, with some coatings enabling thousands of coherent bounces aip.orgresearchgate.net. This is particularly important in buffer-gas-free cells where atoms diffuse quickly and sample a larger volume optica.org.
Theoretical Modeling of Interactions with Cell Wall Molecules
Theoretical modeling is a critical tool for understanding and optimizing the interactions between this compound atoms and the molecules that constitute the vapor cell walls and their coatings aip.orgaip.orgchemrxiv.org. The goal of such modeling is to rationalize the design of cell coat molecules to effectively preserve the lifetime of pumped alkali metal atoms aip.orgaip.org.
Ab initio electronic structure methods are employed to investigate the effect of coat molecules on the electronic states of this compound, specifically the 2S ground state and 2P excited state of 87Rb aip.orgaip.orgchemrxiv.orgresearchgate.net. Studies have focused on the interaction of 87Rb with template cell coat molecules such as ethane (B1197151), ethene, and methyltrichlorosilane (B1216827) (MeTS) aip.orgaip.orgchemrxiv.orgresearchgate.net. These studies reveal that different molecules have varying effects on the this compound atom's energy states aip.orgchemrxiv.org. For example, MeTS has been found to have the largest effect on the ground state, while ethane or ethene have the largest effect on the non-degenerate excited states aip.orgchemrxiv.org.
The interaction energy between this compound atoms and coat molecules is a key factor in understanding the anti-relaxation behavior of the coating aip.org. Theoretical models explore potential energy surfaces and energy shifts of this compound's ground and excited states as a function of the distance to the coat molecule aip.org. These models indicate that at shorter distances, there are strongly repulsive interactions between 87Rb and each coat molecule aip.org.
Theoretical approaches also address the quenching of atomic polarization upon collisions of atoms with dielectric walls, particularly in thin vapor layers aps.org. Higher-order optical density corrections in these models can predict density-dependent blueshifts and deformation of spectral line shapes aps.org.
Modeling of wall collision relaxation in alkali metal cells, including those used in Spin-Exchange Relaxation-Free (SERF) magnetometers, helps in understanding the factors limiting magnetometer performance arxiv.orgresearchgate.net. Analytical estimations of polarization differences between fully depolarizing and non-depolarizing boundaries in small, hot vapor cells have been provided through theoretical work arxiv.org. These models highlight that the wall effect can be underestimated when considering only the slowest diffusion mode arxiv.org.
The development of theoretical models for simulating spectra of hot alkali-metal vapors, incorporating effects like optical pumping and transit-time broadening, is crucial for optimizing the design of devices using these vapors as sensors mpg.de.
Research findings from theoretical modeling can be compared with experimental observations, such as hyperfine frequency shifts and spin relaxation times measured with different cell coatings aip.org. For instance, studies have measured hyperfine frequency shifts and spin relaxation times for 87Rb with paraffin and alkene coatings, providing experimental data to validate theoretical predictions aip.org.
The energy dissipation on the coating during atom-wall collisions is another aspect characterized by theoretical modeling, which can help in analyzing the performance of anti-relaxation coatings aip.org.
Here is a summary of some theoretical findings on the energy shifts of 87Rb interacting with template coat molecules:
| Coat Molecule | 87Rb Ground State (1 2A) Energy Shift Trend | 87Rb SOC Ground State (1 2A) Energy Shift Trend | 87Rb SOC 4 2A State Energy Shift Trend | Largest Negative Shift for SOC 2 2A and 3 2A States |
| Ethane | Follows trend | Follows trend | Follows trend | Not specified as largest |
| Ethene | Follows trend | Negative shift, follows trend | Follows trend | Ethene aip.org |
| Methyltrichlorosilane | Largest effect aip.orgchemrxiv.org, follows trend | Negative shift, follows trend | Follows trend | Not specified as largest |
Note: Trends are relative comparisons between the three molecules based on theoretical calculations. aip.org
The minima on the ground state potential energy surfaces for 87Rb interacting with these molecules are typically around 4.0 Å aip.org.
Rubidium Isotopes and Nuclear Physics Research
Isotopic Abundance and Radiometric Decay of Rubidium
Naturally occurring this compound is composed of two isotopes: the stable isotope ⁸⁵Rb and the radioactive isotope ⁸⁷Rb. The isotopic abundance of ⁸⁵Rb is approximately 72.17%, while ⁸⁷Rb constitutes the remaining 27.83%. Despite being radioactive, ⁸⁷Rb is a primordial nuclide, meaning it has existed in its current form since before the Earth was formed.
| Isotope | Natural Abundance (%) | Atomic Mass (amu) | Nuclear Spin (I) |
|---|---|---|---|
| ⁸⁵Rb | 72.17(2) | 84.911794(3) | 5/2 |
| ⁸⁷Rb | 27.83(2) | 86.909187(3) | 3/2 |
The radioactive isotope ⁸⁷Rb undergoes beta decay, transforming into the stable isotope strontium-87 (⁸⁷Sr). This decay process involves the emission of a beta particle (an electron) and an antineutrino from the nucleus, which effectively converts a neutron into a proton, thereby increasing the atomic number by one while keeping the mass number constant. The decay energy for this process is approximately 0.283 MeV.
The half-life of ⁸⁷Rb has been a subject of extensive research and various determination methods. Values have been reported to be around 48.8 billion years. More recent precise measurements have refined this value. For instance, some studies suggest a half-life of approximately 49.7 billion years. This extremely long half-life, more than three times the estimated age of the universe, is the reason for its primordial nature and its utility in dating very old geological samples.
Nuclear Structure and Reaction Studies Involving this compound Isotopes
The nuclear structure of this compound isotopes is characterized by their nuclear spin, magnetic dipole moments, and electric quadrupole moments. For the naturally occurring isotopes, ⁸⁵Rb has a nuclear spin of 5/2, while ⁸⁷Rb has a nuclear spin of 3/2. The interaction between the nuclear magnetic moment and the magnetic field produced by the atom's electrons leads to hyperfine splitting of the atomic energy levels, a key area of study in atomic and nuclear physics. High-precision measurements of these hyperfine structures provide valuable insights into the nuclear charge and magnetization distribution.
| Isotope | Nuclear Spin (I) | Magnetic Dipole Moment (μ/μN) | Electric Quadrupole Moment (Q/b) |
|---|---|---|---|
| ⁸⁵Rb | 5/2 | +1.35303 | +0.276(1) |
| ⁸⁷Rb | 3/2 | +2.75124 | +0.1335(5) |
This compound isotopes are also utilized in various nuclear reaction studies. These include neutron capture reactions, which are important for understanding nucleosynthesis in stars. The neutron capture cross-sections for this compound isotopes have been measured at various energy levels. Additionally, proton-induced and deuteron-induced reactions on this compound targets have been investigated to produce other medically and scientifically important radioisotopes, such as strontium-82.
Isotopic Separation Methodologies for this compound
The separation of this compound isotopes is crucial for various applications, including the production of enriched ⁸⁷Rb for atomic clocks. Several methodologies have been developed for this purpose.
Electromagnetic Isotope Separation (EMIS) is a widely used technique. In this method, this compound is ionized, and the resulting ions are accelerated and passed through a magnetic field. The differing masses of ⁸⁵Rb and ⁸⁷Rb cause them to follow paths with different radii of curvature, allowing for their physical separation and collection.
Laser Isotope Separation (LIS) techniques offer high selectivity. One such method is isotope-selective photoionization , where a laser is tuned to a specific frequency that excites and ionizes only one of the this compound isotopes, which can then be separated by an electric field. Another LIS method is light-induced drift , where laser light is used to induce a drift velocity on one isotope relative to the other in a buffer gas, leading to their separation.
Applications of this compound Isotopes in Geochronology and Geological Tracing
The long half-life of ⁸⁷Rb makes the this compound-strontium (Rb-Sr) dating method one of the most important tools in geochronology for determining the age of ancient rocks and minerals. The method is based on the accumulation of the stable daughter isotope ⁸⁷Sr from the decay of the parent isotope ⁸⁷Rb over geological time.
The age of a rock can be determined by measuring the present-day concentrations of ⁸⁷Rb and ⁸⁷Sr, as well as a non-radiogenic strontium isotope, typically ⁸⁶Sr, which is used for normalization. By analyzing multiple minerals within the same rock, an isochron can be plotted, where the slope of the line is proportional to the age of the rock. This method has been extensively used to date terrestrial and lunar rocks, as well as meteorites.
This compound and strontium isotopes also serve as powerful geological tracers. Because this compound readily substitutes for potassium in minerals, its distribution and the resulting ⁸⁷Sr/⁸⁶Sr ratio can provide information about the origin and evolution of magmas, the processes of rock formation, and the chemical evolution of the Earth's crust and mantle.
Nuclear Spin Polarization with this compound Vapor
This compound vapor is widely used in the process of nuclear spin polarization, particularly for noble gases like xenon and helium, through a technique called spin-exchange optical pumping (SEOP) . In this process, circularly polarized laser light is used to optically pump the valence electrons of the this compound atoms into a specific spin state.
These spin-polarized this compound atoms then collide with the nuclei of the noble gas atoms. During these collisions, the polarization is transferred from the this compound electrons to the noble gas nuclei via the Fermi-contact hyperfine interaction. This results in a significant enhancement of the nuclear spin polarization of the noble gas, a state referred to as "hyperpolarization." This technique is crucial for various applications, including magnetic resonance imaging (MRI) for medical diagnostics, where hyperpolarized gases can be used as contrast agents to image lung spaces.
Synthetic Chemistry and Materials Science of Rubidium Compounds
Synthesis and Characterization of Novel Rubidium Compounds
The synthesis of novel this compound compounds often involves specialized techniques to stabilize unusual structures or oxidation states. High-pressure synthesis and reactions with highly reactive non-metals are prominent examples.
High-Pressure Synthesis of this compound Superhydrides (e.g., RbH9, RbH3)
High-pressure synthesis has emerged as a crucial technique for accessing this compound superhydrides, compounds with a hydrogen content exceeding that of the monohydride (RbH). These materials are of significant interest due to their potential for high-temperature superconductivity.
Experimental studies utilizing laser-heated diamond anvil cells have successfully synthesized a series of this compound superhydrides. For instance, heating this compound monohydride (RbH) embedded in hydrogen gas at a pressure of 18 GPa leads to the formation of RbH9-I. aps.org, nih.gov This phase demonstrates remarkable stability, remaining stable upon decompression down to 8.7 GPa, which is noted as the lowest stability pressure reported for any known superhydride. aps.org, nih.gov At a slightly higher pressure of 22 GPa, another polymorph, RbH9-II, can be synthesized at high temperatures. aps.org, nih.gov
Interestingly, further compression beyond certain thresholds in the Rb-H system does not necessarily lead to polyhydrides with even higher hydrogen content, a behavior unique among binary metal hydrides. aps.org, nih.gov Instead, heating above 87 GPa yields RbH5, which exists in two polymorphs, RbH5-I and RbH5-II. aps.org, nih.gov
The crystal structures of these this compound superhydrides are complex, featuring a network of quasimolecular H2 units and H- anions. aps.org, nih.gov Notably, RbH5 provides the first experimental evidence for the existence of linear H3- anions. aps.org, nih.gov Theoretical calculations using density functional theory (DFT) complement experimental findings, predicting the stability of RbH9 with space group Pm between 2-20 GPa, and P63/mmc-RbH9 being stable up to 100 GPa above this pressure range. researchgate.net RbH5 with Cmcm space group is predicted to be stable at pressures above 20 GPa. researchgate.net
These high-pressure synthesis techniques and the resulting superhydride phases, particularly those stable at relatively lower pressures, present opportunities for further characterization using techniques like neutron scattering. aps.org
Synthesis of this compound Poly-Nitrogen Materials (e.g., this compound Pentazolate)
The synthesis of this compound poly-nitrogen materials, containing chains or rings composed solely of nitrogen atoms, is another area of active research, often requiring high-pressure conditions due to the inherent instability of polynitrogen species.
This compound pentazolate (RbN5), containing the cyclic N5- anion, can be synthesized by compressing a mixture of this compound azide (B81097) (RbN3) and nitrogen (N2) precursors at pressures exceeding 9.42 GPa. aip.org, researchgate.net Computational studies, particularly the calculation of Raman spectra, have been instrumental in the experimental identification of this compound pentazolate by helping to pinpoint characteristic vibrational modes. aip.org, researchgate.net
Besides this compound pentazolate, theoretical studies predict the stability of other this compound poly-nitrogen compounds at high pressures. RbN2, featuring infinitely long single-bonded nitrogen chains, and Rb4N6, composed of single-bonded N6 hexazine (B1252005) rings, are predicted to become thermodynamically stable at pressures above 60 GPa. aip.org, researchgate.net Rb4N6-P-1 phase, stable above 60 GPa, contains N6 rings with nearly identical bond lengths between nitrogen atoms, ranging from 1.40 to 1.41 Å. aip.org Charge transfer from this compound to nitrogen atoms is believed to contribute to the aromaticity of the cyclo-N5- anion and enhance the ionic bonding in the crystal structure of this compound pentazolate. aip.org, researcher.life
Another predicted compound is Rb3N3, with a 1:1 Rb:N stoichiometry, which contains bent N3 azide units and is predicted to be stable between 30 and 60 GPa. aip.org
Preparation of this compound Salts of Phosphotungstic Acid
This compound salts of phosphotungstic acid (PTA), H3[P(W3O10)4], are a class of heteropoly compounds with potential applications in various fields, including electrochemistry and catalysis. mdpi.com, researchgate.net
The synthesis of this compound salts with the general formula RbxH3-xPW12O40 (where 1 ≤ x ≤ 3) is typically achieved by neutralizing an aqueous solution of phosphotungstic acid with a solution of this compound chloride (RbCl). mdpi.com, researchgate.net Studies have investigated the influence of synthesis conditions, such as the ratio of reagents and the concentration of PTA, on the properties of the resulting this compound salts, including their composition, particle morphology, crystalline structure, water content, and ion conductivity. mdpi.com, researchgate.net
It has been observed that the degree of proton substitution by this compound ions is weakly dependent on the ratio of reagents used in the synthesis. mdpi.com Under the studied synthesis conditions, obtaining this compound salts with compositions of precisely RbH2PW12O40 and Rb3PW12O40 proved challenging. mdpi.com Water-insoluble PTA salts, including those of this compound, are known to be utilized in organic catalysis and electrocatalysis. researchgate.net
Formation of this compound Enediamide Complexes
This compound enediamide complexes, featuring a this compound cation coordinated to a reduced 1,4-diaza-1,3-diene (DAD) ligand, represent an interesting class of organometallic compounds.
The first this compound and cesium enediamide complexes based on bulky 1,4-diaza-1,3-diene ligands, such as 1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (H2DADDipp) and 1,4-bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene (Me2DADDipp), have been successfully prepared. researchgate.net, nih.gov, acs.org, figshare.com, nih.gov The synthetic route involves the metalation of the neutral DAD ligands with an excess of this compound metal in coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). researchgate.net, nih.gov, acs.org, figshare.com, nih.gov
The formation of these complexes is accompanied by a two-electron reduction of the neutral diazadiene to the metal-coordinated enediamide dianion. researchgate.net, nih.gov, acs.org This reduction is evidenced by significant changes observed in the 1H and 13C NMR spectra when comparing the free DAD precursors to the this compound complexes. researchgate.net, nih.gov, acs.org For instance, the characteristic signals of the central −NC(R)C(R)N− unit (R = H, CH3) show notable shifts. nih.gov, acs.org Unlike paramagnetic alkali metal derivatives of DAD radical anions, these this compound enediamide complexes are diamagnetic, allowing for characterization by NMR spectroscopy. nih.gov, acs.org Single-crystal X-ray diffraction studies have been employed to fully characterize the structure of these novel complexes, revealing core structures similar to their lithium, sodium, and potassium analogs. researchgate.net, nih.gov, acs.org, figshare.com
Coordination Chemistry of this compound
The coordination chemistry of this compound involves the interactions between the this compound cation (Rb+) and various ligands. These interactions can range from typical ion-dipole interactions with polar molecules to more subtle non-covalent interactions.
Cation-π Interactions in this compound-Arene Complexes (e.g., Rb+-Benzene, Paracyclophane)
Cation-π interactions, which occur between cations and the electron-rich π systems of aromatic rings, play a significant role in the coordination chemistry of alkali metal ions, including this compound. acs.org These interactions are particularly relevant in the context of host-guest chemistry and the design of selective receptors for alkali metal ions.
Studies on the interaction between the this compound cation (Rb+) and arene ligands, such as benzene (B151609) and paracyclophane derivatives, have provided insights into the nature and strength of these non-covalent forces. Experimental techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to demonstrate the formation of cationic complexes between Rb+ and electroneutral ligands like [2.2.2]paracyclophane. researchgate.net, researchgate.net
Quantum chemical calculations complement experimental findings by determining the most probable conformations of these complexes and evaluating the binding energies. researchgate.net, researchgate.net In the case of the [Rb([2.2.2]paracyclophane)]+ complex, the central Rb+ cation is situated within the cavity of the paracyclophane ligand and is coordinated to all three benzene rings via cation-π interactions. researchgate.net, researchgate.net The calculated binding energy for this interaction was found to be -99.3 kJ/mol, confirming the formation and stability of this complex species in the gas phase. researchgate.net, researchgate.net This suggests that [2.2.2]paracyclophane can act as a receptor for the this compound cation. researchgate.net, researchgate.net
This compound in Host-Guest Chemistry and Extraction Systems (e.g., Crown Ethers)
Host-guest chemistry involves the formation of inclusion compounds between a host molecule and a guest molecule or ion. Crown ethers, which are macrocyclic polyethers, are well-known host molecules that can selectively bind to metal cations, including this compound ions (Rb⁺), based on the principle of size complementarity between the ion and the cavity of the crown ether. This complexation ability is exploited in various applications, particularly in solvent extraction systems for separating metal ions.
The interaction between crown ethers and alkali metal ions, such as this compound, is primarily driven by ion-dipole interactions between the positively charged metal cation and the oxygen atoms within the crown ether ring tdl.orgmdpi.com. Factors influencing the stability of these complexes include the relative sizes of the cation and the crown ether cavity, the number and basicity of the oxygen atoms, the symmetry and coplanarity of the oxygen atoms, steric hindrance, and the degree of metal ion solvation tdl.org.
In solvent extraction, crown ethers can facilitate the transport of metal ions from an aqueous phase into an organic phase by forming lipophilic complexes with the metal salts tdl.orgmdpi.com. For instance, 12-crown-4 (B1663920) (1,4,7,10-tetraoxacyclododecane) has been shown to form 2:2 cation-ligand complexes with this compound ions during the solvent extraction of aqueous metal picrates into dichloromethane (B109758) nankai.edu.cn. This can lead to selectivity inversion for certain cation pairs, such as Rb⁺/Cs⁺, compared to homogeneous-phase complexation nankai.edu.cn.
Research has investigated the use of crown ethers, including 18-crown-6 (B118740) (1,4,7,10,13,16-hexaoxacyclooctadecane), as extractants for this compound from various sources, such as brine solutions researchgate.net. Parameters like pH, contact time, and crown ether concentration influence the extraction efficiency researchgate.net. The complexation mechanism often involves a cation exchange mode researchgate.net. Crown ethers can also be utilized in conjunction with mass spectrometry for studying complexation properties and quantifying guests, including alkali metal ions like this compound, in host-guest systems acs.org.
This compound in Functional Materials Development
This compound compounds play a role in the development of various functional materials, contributing to advancements in energy, optics, and electronics.
This compound-Containing Oxide-Ion Conductors for Energy Applications
Oxide-ion conductors are critical components in clean energy technologies, such as solid oxide fuel cells (SOFCs), oxygen membranes, gas sensors, and catalysts electronicsforu.comisct.ac.jpacs.orgchemeurope.com. These materials facilitate the transport of oxide ions (O²⁻), enabling devices like SOFCs to operate on various fuels beyond just hydrogen electronicsforu.comisct.ac.jpchemeurope.com. While traditional oxide-ion conductors exist, research continues to explore new materials to improve performance, durability, and reduce operating temperatures electronicsforu.comisct.ac.jpchemeurope.com.
This compound has emerged as a potential key player in the development of high-performance oxide-ion conductors electronicsforu.comisct.ac.jpchemeurope.comsciencedaily.comlifetechnology.com. Due to the relatively large size of the Rb⁺ cation, this compound-containing oxides are expected to possess expanded lattice structures and larger free volumes, which can lead to lower activation energy for oxide-ion transport electronicsforu.comisct.ac.jp.
Recent research has identified a rare this compound-containing oxide, Rb₅BiMo₄O₁₆, as exhibiting exceptionally high oxide-ion conductivity electronicsforu.comisct.ac.jpacs.orgchemeurope.comsciencedaily.comlifetechnology.com. This material shows a conductivity of 0.14 mS/cm at 300 °C, which is significantly higher than that of yttria-stabilized zirconia (YSZ) at the same temperature and comparable to other leading oxide-ion conductors with similar structural features isct.ac.jpacs.orgchemeurope.com. The high conductivity in Rb₅BiMo₄O₁₆ is attributed to several factors: the large Rb atoms facilitating low activation energy, the rotation and arrangement of MoO₄ tetrahedra enhancing ion transport, and the anisotropic thermal vibration of oxygen atoms isct.ac.jpacs.orgchemeurope.com. Additionally, the presence of large Bi cations with a lone pair of electrons also contributes to lowering the activation energy isct.ac.jpacs.orgchemeurope.com.
Beyond its high conductivity, Rb₅BiMo₄O₁₆ has demonstrated remarkable stability under various conditions, including exposure to CO₂, wet air, wet hydrogen in nitrogen, and even water at room temperature electronicsforu.comisct.ac.jpacs.org. This combination of high conductivity and stability makes this compound-containing oxides promising candidates for improving SOFCs and other sustainability-focused energy applications electronicsforu.comisct.ac.jpchemeurope.com.
Role of this compound in Specialty Glass and Ceramic Formulations
This compound compounds are utilized in the manufacturing of specialty glasses and ceramics, where they impart desirable optical, electrical, and thermal properties electronicsforu.comwikipedia.orgechemi.comglobalgrowthinsights.comchemimpex.comsamaterials.comchemicool.comchemdad.comlabxchange.orgimarcgroup.com.
In glass formulations, this compound compounds, such as this compound carbonate (Rb₂CO₃), act as a flux, helping to lower the melting temperature of the glass batch globalgrowthinsights.comchemimpex.comchemdad.com. This can improve the workability of the material and reduce energy consumption during manufacturing chemimpex.com. This compound also influences the optical properties of glass, including modifying the refractive index, which is crucial for applications in lenses, prisms, and windows that handle infrared radiation echemi.comchemimpex.comimarcgroup.com. Specialty glasses containing this compound are used in scientific instruments, lasers, and fiber optics imarcgroup.com. The addition of this compound can also enhance the stability and durability of glass chemdad.com. This compound carbonate, particularly optical-grade (≥99.9%), is increasingly used in fiber optics and display-grade glass globalgrowthinsights.com.
In ceramics, this compound compounds are also used as fluxes, reducing sintering temperatures globalgrowthinsights.comchemimpex.com. This compound carbonate is commonly used in ceramic formulations, typically at concentrations of 0.5–1.5% by weight, to lower melting temperatures by 5–8% globalgrowthinsights.com. This compound salts can also be used to impart a purple color to ceramics and tile glazes labxchange.org. This compound's presence in ceramics can contribute to enhanced conductivity and stability samaterials.com.
This compound and cesium, being larger alkali metals, can extend the vitrification range in ternary glasses compared to lighter alkali metals digitalfire.com. They also tend to maintain miscibility in binary and multicomponent glasses, acting against phase separation and devitrification digitalfire.com. Glasses containing this compound and cesium may be slightly hygroscopic digitalfire.com. Experimental fusions have shown that silica-lime glasses with equivalent molar contents of Rb₂O or Cs₂O melt and solidify at temperatures similar to those of potassium and sodium glasses digitalfire.com.
This compound in Advanced Electronic Components (e.g., photocells, vacuum tubes, enhanced conductivity)
This compound has several applications in advanced electronic components, leveraging its unique properties, particularly its low ionization energy and photosensitivity electronicsforu.comlifetechnology.comwikipedia.orgechemi.comsamaterials.comchemicool.comlabxchange.orgnih.govazom.comamericanelements.commarketresearchintellect.comupgradedformulas.comsci-hub.se.
One notable application is in photocells, devices that convert light into electricity through the photoelectric effect echemi.comchemicool.comazom.comrsc.org. This compound photocells are used in light sensors and other electronic devices that require the conversion of light energy into electrical energy echemi.com. The easily vaporized nature and convenient spectral absorption range of this compound also make it useful for laser manipulation of atoms, which is relevant in some electronic applications wikipedia.org.
This compound is also employed as a "getter" in vacuum tubes wikipedia.orgchemicool.comlabxchange.orgnih.govrsc.org. A getter is a material that absorbs or reacts with residual gases in a vacuum tube, helping to maintain the vacuum and ensure the tube's proper operation labxchange.orgnih.gov.
Furthermore, this compound compounds are incorporated into electronic devices to enhance conductivity and stability samaterials.com. For instance, this compound silver iodide (RbAg₄I₅) is known for having one of the highest room temperature ionic conductivities among known ionic crystals wikipedia.orgnih.gov. This property makes it potentially useful in thin-film batteries and other applications requiring high ionic conductivity wikipedia.orgnih.gov.
This compound nitrate (B79036) is also being explored in the development of high-performance batteries, where it can help enhance energy density and longevity marketresearchintellect.com. Its electrochemical properties are valuable for next-generation energy storage devices, particularly in the context of electric vehicles and renewable energy storage marketresearchintellect.com.
In the field of nanotechnology and advanced electronics research, this compound intercalation in materials like carbon nanotubes has been investigated for its effect on electronic properties sci-hub.se. Studies have shown that this compound intercalation can significantly enhance the quantum conductance of carbon nanotubes, suggesting their potential use in high-speed nano-electronic devices such as frequency multipliers, adders, and switching transistors sci-hub.se.
While not strictly a component, vaporized ⁸⁷Rb is commonly used in atomic clocks, which are essential for precision timing in telecommunications and GPS systems wikipedia.orgechemi.comazom.comrsc.org. This application relies on the specific microwave frequency transition of the ⁸⁷Rb isotope rsc.org.
This compound-containing oxides, such as Rb₂O, are also being explored for applications in advanced electronics americanelements.com. While pure oxide compounds are generally not electrically conductive, certain perovskite-structured oxides containing this compound can exhibit electronic conductivity, finding application in areas like the cathode of solid oxide fuel cells and oxygen generation systems americanelements.com.
Theoretical and Computational Investigations of Rubidium Systems
Quantum Chemical Calculations of Rubidium Molecules and Clusters
Quantum chemical calculations are widely employed to investigate the electronic structure, geometry, and stability of this compound-containing molecules and clusters. These methods provide a detailed understanding of the bonding and interactions within these systems.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a prevalent method used to study various this compound systems. It has been applied to investigate the structural and vibrational spectra of molecular and ionic clusters found in the vapor phase over this compound chloride (RbCl). sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com DFT calculations, often utilizing hybrid functionals like B3P86, have been performed to determine the equilibrium configurations of species such as the dimer Rb₂Cl₂, trimer Rb₃Cl₃, and tetramer Rb₄Cl₄ molecules, as well as heptaatomic ions like Rb₄Cl₃⁺ and Rb₃Cl₄⁻. sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com These studies have revealed different isomeric forms for clusters like Rb₃Cl₃, with the butterfly-shaped (C₂ᵥ) isomer found to be lower in energy and predominant in equilibrium vapor over a broad temperature range compared to the hexagonal (D₃h) isomer. sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com
DFT has also been used in conjunction with other computational techniques to explore the properties of this compound-containing materials. For instance, DFT calculations were part of a study identifying a high-performance this compound-containing oxide-ion conductor, Rb₅BiMo₄O₁₆, investigating its low activation energy and structural features contributing to high conductivity. sciencedaily.comchemeurope.comtechbriefs.com In the context of high-pressure studies, DFT has been extensively used to predict the stability and structures of novel this compound poly-nitrogen materials and this compound superhydrides. aip.orgaps.org DFT calculations have also been applied to study this compound superoxide (B77818) (RbO₂), providing insights into its electronic structure and suggesting its insulating character at low temperatures is influenced by correlation effects and crystal distortions. scispace.com Furthermore, DFT calculations have been utilized to characterize the room and high-temperature structures of this compound cryolite (B1665278) (Rb₃AlF₆). figshare.com
Møller–Plesset Perturbation Theory (MP2) and Higher-Level Calculations for this compound Species
Møller–Plesset Perturbation Theory (MP2) is another quantum chemical method applied to this compound systems, often in conjunction with DFT, to provide more accurate descriptions of electron correlation. MP2 calculations have been performed to study the structure and vibrational spectra of this compound halide clusters, including those of this compound chloride (RbCl) and this compound fluoride (B91410) (RbF). sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.comnm-aist.ac.tzresearchgate.netnm-aist.ac.tzsciencepublishinggroup.com These studies have compared the performance of MP2 and various DFT functionals against experimental data for diatomic and dimeric this compound halides, indicating that MP2 and certain hybrid DFT functionals like B3P86 provide results that agree well with experimental observations. nm-aist.ac.tznm-aist.ac.tz
Higher-level ab initio methods beyond MP2, such as MP4 and Coupled Cluster methods (e.g., CCSD(T)), are employed for more accurate calculations of this compound species, particularly for determining binding energies and potential energy surfaces. MP4 calculations have been used in studies of alkali cation-benzene complexes, including those involving Rb⁺, to obtain binding dissociation energies that show good agreement with experimental results. acs.orgnih.govresearcher.life Coupled cluster calculations, specifically CCSD(T), have been utilized to generate high-accuracy data sets for the binding strengths of group I metal-nucleic acid complexes, including those with Rb⁺, providing valuable benchmarks for assessing the performance of DFT methods. nih.govfrontiersin.orgresearchgate.net These higher-level calculations are essential for accurately describing the subtle interactions and electronic correlations in this compound-containing systems.
Structural and Vibrational Spectra Studies of this compound Halide Clusters (e.g., RbCl, RbF, RbI)
Theoretical studies using quantum chemical methods, including DFT and MP2, have provided significant insights into the structural and vibrational properties of this compound halide clusters. For this compound chloride (RbCl), calculations have determined the equilibrium geometries and vibrational spectra of molecular clusters like Rb₂Cl₂, Rb₃Cl₃, and Rb₄Cl₄, as well as ionic clusters such as Rb₂Cl⁺, RbCl₂⁻, Rb₃Cl₂⁺, and Rb₂Cl₃⁻. sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com These studies have identified the rhombic (D₂h) structure for the dimer, a distorted cube (T_d) for the tetramer, and polyhedral (C₃ᵥ) structures for certain heptaatomic ions. sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com The existence of different isomers, like the hexagonal and butterfly-shaped forms of Rb₃Cl₃, and their relative stabilities have been investigated through these calculations. sciencepublishinggroup.comresearchgate.netnm-aist.ac.tzcostech.or.tzscispace.com
Similar computational investigations have been conducted for this compound fluoride (RbF) and this compound iodide (RbI) clusters. Studies on this compound fluoride have determined the geometrical structure and vibrational spectra of the trimer molecule Rb₃F₃ and ionic clusters like Rb₂F⁺, RbF₂⁻, Rb₃F₂⁺, and Rb₂F₃⁻, identifying linear structures for triatomic ions and different isomers for pentaatomic ions and the trimer. nm-aist.ac.tzresearchgate.netresearchgate.net For this compound iodide, DFT and MP2 methods have been used to study the properties of ionic clusters such as Rb₂I⁺, RbI₂⁻, Rb₃I₂⁺, and Rb₂I₃⁻, revealing linear equilibrium structures for triatomic ions and multiple isomeric forms (linear, kite-shaped, and bipyramidal) for pentaatomic ions. researchgate.net These theoretical studies are crucial for characterizing the species present in the vapor phase over this compound halides and understanding their behavior.
Potential Energy Surfaces and Binding Energies of this compound Complexes
Computational methods are vital for mapping the potential energy surfaces (PES) and calculating the binding energies of this compound-containing complexes, providing information about their stability and reactivity. Studies on alkali cation-benzene complexes, including Rb⁺-benzene, have utilized MP2 and MP4 levels of theory to evaluate potential energy surfaces and determine binding dissociation energies. acs.orgnih.govresearcher.life These calculations help to understand the cation-π interactions and the preferred binding sites.
Theoretical investigations have also explored the binding modes and energies in complexes like this compound diphenylmethanide, employing DFT calculations to determine the relative energies of different structural modifications and the binding energy of ligands like tetrahydrofuran (B95107) (THF) to the this compound cation. acs.org Furthermore, potential energy surfaces have been calculated for systems involving this compound, such as the RbNa₂ complex, to understand the interactions between a this compound atom and a sodium dimer, which is relevant in the field of cold alkali polar dimers. acs.org Studies on the Rb–OH⁻ system have also involved calculating potential energy surfaces to investigate processes like associative detachment. researchgate.net The determination of binding energies is also a key aspect of computational studies on the interactions between this compound ions and biomolecules like nucleic acid bases. nih.govfrontiersin.orgresearchgate.net
Ab Initio Molecular Dynamics Simulations for this compound-Containing Materials
Ab initio molecular dynamics (AIMD) simulations are powerful tools for studying the dynamic behavior and properties of this compound-containing materials at finite temperatures. These simulations use forces calculated directly from electronic structure methods (like DFT) to propagate the motion of atoms.
AIMD simulations have been employed in the investigation of high-performance oxide-ion conductors, such as Rb₅BiMo₄O₁₆, to explore the underlying mechanisms responsible for their observed properties, including ion transport pathways and dynamics. sciencedaily.comchemeurope.comtechbriefs.com These simulations can provide insights into the atomic-scale processes that govern conductivity in such materials.
Furthermore, AIMD simulations have been used in machine learning-based modeling of high-pressure phase diagrams, specifically in studying the anomalous melting behavior of this compound. aip.org By generating ab initio data from NVT ensembles using AIMD, researchers can train models to predict phase transitions and properties under extreme conditions.
Theoretical Modeling of High-Pressure Behavior in this compound
Theoretical modeling is essential for understanding the complex phase transitions and structural changes that this compound undergoes at high pressures. These studies often involve searching for stable crystal structures and calculating their properties using methods like DFT.
Theoretical investigations have predicted the stability of novel this compound poly-nitrogen materials at high pressures, identifying different stoichiometries and crystal structures that become thermodynamically favorable under compression. aip.org These studies involve searching for new compounds using methods like evolutionary structure prediction algorithms combined with first-principles calculations. aip.org
The high-pressure behavior of pure this compound has also been a subject of theoretical study, with calculations exploring its complex phase diagram which exhibits multiple structural transitions attributed to s-d electron transfer. aip.orglanl.gov Theoretical calculations, including those based on DFT, have been used to study the equation of state of this compound under pressure and temperature, with results showing good agreement with shock experiments when thermal electron effects are included. researchgate.net
Electronic-Driven Liquid-Liquid Phase Transitions in this compound
Recent research, combining picosecond acoustic measurements with ab initio calculations, has revealed an electronic-driven liquid-liquid phase transition in this compound. aps.orgresearchgate.net This transition was observed along the 573 K isotherm at pressures slightly above the melting curve maximum. aps.orgresearchgate.net The melting curve of this compound shows a maximum at 7 GPa and 555 K, and the liquid-liquid transition begins around this maximum, extending up to 16 GPa. aps.orgresearchgate.net
The transition is characterized by a softening of the sound velocity, indicative of a change in the bulk modulus as the liquid crosses over from a low-density to a high-density state. aps.orgresearchgate.net Ab initio calculations suggest that this transformation is related to the progressive localization of valence electrons within the pressure range of 6–16 GPa. aps.orgresearchgate.net At high pressure, this compound is thought to form an electride liquid, characterized by the appearance of interstitial quasiatoms where valence electron density is localized. aps.orgresearchgate.net
Studies using ab initio molecular dynamic simulations have further explored the structural and electronic characteristics of this liquid-liquid transition. aps.orgresearchgate.net These simulations indicate that the short-range order of liquid this compound changes abruptly from a body-centered cubic (bcc)-like structure to a -Sn-like structure at a pressure lower than the bcc to -Sn transition in the solid phase at lower temperatures. aps.orgresearchgate.net While previous claims suggested a link to the Peierls transition or a simple s-d electron transfer, more recent findings indicate that the transition is not directly related to the formation of a pseudogap at the Fermi level or a monotonic s-d electron transfer. aps.orgresearchgate.net Instead, a qualitative change in the shape of the electronic d band appears to occur in the same pressure range as the structural transition, suggesting that s-d hybridization, accompanied by a significant change in the electronic band structure, is necessary to produce this phase transition. aps.orgresearchgate.net
An earlier study using X-ray diffraction measurements and AIMD calculations also observed a simple-to-complex liquid transformation in this compound at 7.5 ± 1 GPa along the 573 K isotherm. uoa.gr This transformation was attributed to density-induced hybridization of the highest electronic orbitals, leading to the accumulation of valence electrons between Rb atoms and the formation of interstitial atomic shells. uoa.grresearchgate.net
Here is a summary of findings related to the electronic-driven liquid-liquid phase transition in this compound:
| Characteristic | Pressure Range (GPa) | Temperature (K) | Key Phenomenon | Computational/Experimental Method | Source |
| Melting Curve Maximum | 7 | 555 | Maximum in melting curve | Picosecond acoustics | aps.orgresearchgate.net |
| Onset of LLPT | ~7 | 573 | Continuous transition begins | Picosecond acoustics | aps.orgresearchgate.net |
| LLPT Range | 6–16 | 573 | Continuous transition | Picosecond acoustics, ab initio | aps.orgresearchgate.net |
| Sound Velocity | 6–16 | 573 | Softening, change in bulk modulus | Picosecond acoustics | aps.orgresearchgate.net |
| Electron Localization | 6–16 | 573 | Progressive localization of valence electrons | Ab initio calculations | aps.orgresearchgate.net |
| Electride Liquid Formation | High Pressure | 573 | Appearance of interstitial quasiatoms | Ab initio calculations | aps.orgresearchgate.net |
| Structural Change (Short-Range) | High Pressure | 573 | bcc-like to -Sn-like | Ab initio molecular dynamics | aps.orgresearchgate.net |
| Electronic Band Change | High Pressure | 573 | Qualitative change in electronic d band shape | Ab initio molecular dynamics | aps.orgresearchgate.net |
| Simple-to-Complex Liquid | 7.5 ± 1 | 573 | Transformation | X-ray diffraction, AIMD | uoa.gr |
| Interstitial Charge Accumulation | High Pressure | 573 | Due to density-induced orbital hybridization | AIMD | uoa.grresearchgate.net |
Equation of State and s-d Electron Transfer under Extreme Conditions
Theoretical calculations have been performed to study the equation of state (EOS) of shock-compressed this compound at high pressure and temperature. researchgate.net These studies utilize methods based on density-functional theory to determine total energy, pressure, and electronic density of states. researchgate.net Thermal contributions to the EOS are incorporated through temperature-dependent occupation of electronic states and a Grüneisen model for nuclear thermal motion. researchgate.net
This compound is a suitable subject for studying s-d electron transfer due to the unusual pressure-induced structural transitions it undergoes, which have been attributed to this phenomenon. researchgate.net With increasing compression, the occupation of d orbitals increases at the expense of s electrons. researchgate.net Higher temperatures facilitate the transfer of s electrons to d states, an effect that diminishes at the most compressed volumes. researchgate.net
Studies have shown that the predicted Hugoniot of this compound is highly sensitive to thermal s-d electron transfer. researchgate.net This sensitivity leads to a considerable lowering of the predicted Hugoniot pressure and temperature. researchgate.net While most investigations of s-d transfer have focused on temperatures below 500 K, the effect of this transfer on the EOS at very high temperatures is less understood. researchgate.net
Prediction of Novel this compound Phases at High Pressure
First-principles crystal structure search methods have been employed to predict novel this compound phases that emerge under high pressure. arxiv.orgiphy.ac.cnx-mol.net These computational techniques explore the stability and properties of various stoichiometric compounds. arxiv.orgiphy.ac.cnx-mol.net
Studies on this compound poly-nitrogen materials at high pressure have predicted the existence of novel compounds such as RbN5, RbN2, and Rb4N6. arxiv.org this compound pentazolate (RbN5) is predicted to become thermodynamically stable at pressures exceeding 30 GPa. arxiv.org The stability of RbN5 is linked to charge transfer from this compound to nitrogen atoms, which enhances aromaticity in the cyclo-N5- anion and increases ionic bonding within the crystal structure. arxiv.org RbN5 could potentially be synthesized by compressing this compound azide (B81097) (RbN3) and nitrogen (N2) above 9.42 GPa. arxiv.orgaip.org Other predicted compounds, RbN2 (containing infinite single-bonded nitrogen chains) and Rb4N6 (with single-bonded N6 hexazine (B1252005) rings), are expected to become thermodynamically stable at pressures above 60 GPa. arxiv.org Another compound with 1:1 Rb:N stoichiometry, Rb3N3, containing bent N3 azides, is also predicted to exist at high pressures. arxiv.org
Investigations into Rb-Si compounds under high pressure using global structure prediction methods have identified eight dynamically stable this compound silicides. x-mol.net Additionally, this work predicted five novel silicon allotropes by computationally removing the this compound atoms from the predicted Rb-Si structures. x-mol.net
Studies on this compound polyhydrides (RbHn with n>1) under pressure, utilizing density functional theory calculations, predict phases that stabilize at pressures as low as 2 GPa. researchgate.net These phases can contain Rb+ cations and various hydrogen species, including H- anions, H2 molecules, and linear H3- molecules. researchgate.net The linear H3- motif is found in the most stable predicted structures, RbH5 and RbH3, which are expected to metallize above 200 GPa. researchgate.net At very high pressures, an RbH6 phase containing polymeric (H3-)-infinity chains, exhibiting signs of one-dimensional liquid-like behavior, has been predicted. researchgate.net
Furthermore, ab initio random structure searching and density functional theory calculations have predicted multiple thermodynamically stable atypical this compound polyfluorides, including RbF2, RbF3, RbF4, and RbF5, within the pressure range of 0–300 GPa. iphy.ac.cn In these compounds, homonuclear bonding of F3, F4, and F5 species is readily formed at high pressure. iphy.ac.cn While RbF2 and RbF3 initially show dynamic instability, they are predicted to become stable at much higher pressures. iphy.ac.cn RbF4 is predicted to be thermodynamically stable between 4 GPa and 75 GPa, and remarkably, RbF5 could potentially be stable at nearly ambient pressure and 0 K, which could stimulate future experimental studies. iphy.ac.cn
Here is a table summarizing some predicted novel this compound phases at high pressure:
| Compound | Stoichiometry | Predicted Stability Pressure Range (GPa) | Key Structural Features | Source |
| RbN5 | 1:5 (Rb:N) | > 30 | Contains cyclo-N5- anions, increased ionic bonding | arxiv.org |
| RbN2 | 1:2 (Rb:N) | > 60 | Contains infinitely-long single-bonded nitrogen chains | arxiv.org |
| Rb4N6 | 4:6 (Rb:N) | > 60 | Contains single-bonded N6 hexazine rings | arxiv.org |
| Rb3N3 | 1:1 (Rb:N) | High Pressure | Contains bent N3 azides | arxiv.org |
| This compound Silicides | Various | High Pressure | Eight dynamically stable compounds | x-mol.net |
| RbH5 | 1:5 (Rb:H) | > 20 (Cmcm phase) | Contains linear H3- and H2 units | researchgate.net |
| RbH3 | 1:3 (Rb:H) | High Pressure | Contains linear H3- units | researchgate.net |
| RbH6 | 1:6 (Rb:H) | Very High Pressure | Contains polymeric (H3-)-infinity chains | researchgate.net |
| RbF2 | 1:2 (Rb:F) | Stable up to 225 | Forms F3, F4, F5 species at high pressure | iphy.ac.cn |
| RbF3 | 1:3 (Rb:F) | Stable at much higher pressure | Forms F3, F4, F5 species at high pressure | iphy.ac.cn |
| RbF4 | 1:4 (Rb:F) | 4 - 75 | Forms F3, F4, F5 species at high pressure | iphy.ac.cn |
| RbF5 | 1:5 (Rb:F) | Nearly ambient pressure (0K) and higher | Forms F3, F4, F5 species at high pressure | iphy.ac.cn |
Catalytic Applications and Reaction Mechanisms of Rubidium
Rubidium as a Catalyst Promoter
This compound's function as a promoter typically involves enhancing the activity, selectivity, or stability of a primary catalyst. This promotional effect can arise from various factors, including modifying the electronic state of the active metal, influencing the adsorption and activation of reactants, or altering the catalyst's surface properties.
Role of this compound in Industrial Catalytic Processes (e.g., Sulfuric Acid Production, Phthalic Anhydride)
In industrial catalytic processes, alkali metals, including this compound, are known to act as promoters in various reactions. For instance, in the production of sulfuric acid, vanadium pentoxide catalysts supported on porous silica (B1680970) carriers have been used for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). Research has indicated that alkali metal promoters such as this compound and cesium, when used instead of potassium, can increase the activity of these vanadium pentoxide catalysts. sulphuric-acid.com
While specific details on this compound's role in phthalic anhydride (B1165640) production are less extensively documented in the provided results, the production of phthalic anhydride from the oxidation of o-xylene (B151617) or naphthalene (B1677914) commonly employs supported catalysts containing vanadium pentoxide and titanium dioxide. google.com Promoters and inhibitors are often used in these systems to optimize performance. google.com The industrial production of diethyl phthalate, which utilizes phthalic anhydride, involves the reaction of phthalic anhydride with ethanol (B145695) in the presence of a concentrated sulfuric acid catalyst. nih.gov Although this process primarily highlights sulfuric acid as the catalyst, the broader context of phthalic anhydride synthesis suggests potential areas where alkali metal promoters like this compound could play a role in modifying the primary oxidation catalysts.
This compound-Promoted Catalysts in Ammonia (B1221849) Synthesis
This compound has been investigated as a promoter for catalysts used in ammonia synthesis (Haber-Bosch process). This process, which converts nitrogen and hydrogen into ammonia, typically operates under high temperatures and pressures. mdpi.com Ruthenium-based catalysts, particularly those supported on carbon, have shown enhanced activity when promoted with alkali metals. researchgate.netrsc.org
Studies comparing this compound and cesium as promoters in carbon-supported ruthenium catalysts for ammonia synthesis have indicated that the absence of a strong promoter-support interaction in the case of this compound can lead to a stronger interaction between the this compound promoter and the active ruthenium component compared to cesium-based catalysts. researchgate.net These differences in interaction can influence the catalyst's performance.
Ternary amides of alkali metals and transition metals have also been explored as catalysts for ammonia synthesis under milder conditions. For example, Rb₂[Mn(NH₂)₄] has been synthesized and tested, showing catalytic activity in ammonia synthesis, although at a lower rate compared to its potassium analog, K₂[Mn(NH₂)₄], under similar conditions. rsc.org
The promotional effect of alkali metals like this compound in ammonia synthesis is often attributed to their ability to donate electrons to the active metal (e.g., ruthenium), which facilitates the dissociative adsorption of nitrogen, the rate-determining step in the Haber-Bosch process. mdpi.com
Effects of this compound in Gas-Phase Catalytic Oxidation Reactions
This compound's influence extends to various gas-phase catalytic oxidation reactions. Alkali metals impregnated into zeolites, such as Co-NaX and Co-NaY, have been shown to promote catalytic activity in the gas-phase partial oxidation of benzyl (B1604629) alcohol, increasing the yield of benzaldehyde (B42025). researchgate.net The amount of added alkali metal has an optimal value for achieving maximum catalytic activity in partial oxidation. researchgate.net The catalytic activity in partial oxidation has been correlated with the amount of oxygen uptake of the alkali metal/Co-zeolite catalysts after reduction. researchgate.net
In the gas-phase synthesis of C₂F₅I from C₂HF₅, I₂, and O₂, the use of RbNO₃-KF supported on activated carbon has been studied. cjcatal.com Treatment of the activated carbon support with different acids (HCl, HNO₃, HF) influences the catalyst's dispersion and basicity, which in turn affects the catalytic activity. cjcatal.com HCl treatment, for instance, resulted in high dispersion and moderate basicity of the RbNO₃-KF/AC catalyst, leading to enhanced activity for C₂F₅I synthesis. cjcatal.com
This compound cations (Rb⁺) have also been included in studies surveying the reactions of atomic cations with nitrous oxide (N₂O) in the gas phase. These studies investigate primary reaction channels such as oxygen-atom transfer and nitrogen-atom transfer, providing insights into the fundamental reactivity of these species in the gas phase. acs.org
This compound Hydride as a Dehydrogenation Catalyst for Hydrogen Storage Systems
This compound hydride (RbH) has demonstrated significant potential as a dehydrogenation catalyst, particularly in the context of hydrogen storage systems. The 2LiNH₂/MgH₂ system is an attractive material for hydrogen storage, but its practical application is limited by high hydrogen desorption temperatures and slow reaction rates. acs.orgacs.org Catalysts are needed to overcome these limitations. acs.orgacs.org
This compound hydride has been synthesized and investigated as a catalytic additive for the 2LiNH₂/MgH₂ system. acs.orgacs.org Studies have shown that the addition of approximately 3 mol % RbH can significantly lower the hydrogen desorption temperature and dramatically increase the desorption rate. acs.orgacs.org Compared to potassium hydride (KH), another effective catalyst for this system, RbH has been found to be even more effective, leading to a greater reduction in desorption temperature and a faster hydrogen desorption rate. acs.orgacs.org The hydrogen desorption rate of the RbH-doped sample was approximately twice as fast as the KH-doped sample and about 60 times faster than the uncatalyzed mixture. acs.orgacs.org Desorption enthalpies for the catalyzed samples were also found to be significantly lower than for the uncatalyzed mixture. acs.orgacs.org Modeling studies suggest that diffusion controls the rate of hydrogen desorption in the two-phase plateau region for the catalyzed system. acs.orgacs.org
Table 1: Effect of Catalysts on Hydrogen Desorption from 2LiNH₂/MgH₂ System
| Catalyst | Approximate Mol % Added | Desorption Temperature Reduction (°C) | Relative Desorption Rate (vs. Uncatalyzed) | Desorption Enthalpy (kJ/mol) |
| Uncatalyzed | - | - | 1x | 65 |
| KH | - | ~90 | ~30x | ~42 |
| RbH | ~3 | 94 | ~60x | ~42 |
Note: Data for KH relative desorption rate is an approximation based on the description that RbH is about twice as fast as KH.
This compound Compounds in Organic Synthesis and Electrocatalysis
This compound compounds, although less common than those of lighter alkali metals, have niche applications in organic synthesis and are being explored in electrocatalysis.
In organic synthesis, this compound compounds can be used in specialized reactions, particularly those requiring strong alkali metal bases. cymitquimica.com They can also be utilized in the synthesis of organometallic complexes. cymitquimica.com While organolithium compounds are widely studied and used, organothis compound compounds have received less attention, but there is increasing interest in their structures and reactivities. thieme-connect.de Their higher reactivity compared to lighter alkali metal analogs can be advantageous in certain synthetic transformations. thieme-connect.de this compound hexamethyldisilazide (RbHMDS), for example, has been shown to exhibit Brønsted basicity and react with organic substrates like benzaldehyde and acetophenone, leading to the isolation of novel and structurally complex enolates and β-imino-alkoxides. rsc.org The unique structural features of the isolated this compound compounds highlight the distinct reactivity profiles that heavier alkali metal amides can offer in organic synthesis. rsc.org
This compound salts of phosphotungstic acid (PTA) are examples of heteropoly compounds that show promise in various fields, including electrocatalysis. mdpi.comresearchgate.net These water-insoluble salts, containing cations such as this compound, have improved properties compared to the initial acid and can be used in electrocatalysis. mdpi.comresearchgate.net Their properties, such as high acidity, specific surface area, porosity, and ionic conductivity, make them suitable for applications in electrochemical devices. mdpi.comresearchgate.net this compound salts of PTA, like cesium salts, are considered promising for the development of hydrogen energy and can be used to create effective electrocatalysts for water electrolysis or for modifying polymer membranes. mdpi.comresearchgate.net
The thermal decomposition of this compound acetate (B1210297) has been shown to yield this compound carbonate, which exhibits surface activity and can catalyze reactions at the gas/solid interface, such as the ketonization of acetic acid and the cracking of acetone. ekb.eg This indicates the potential for this compound compounds as catalysts in certain organic transformations in the gas phase.
In the field of electrocatalysis, this compound-containing materials are being investigated. For instance, inorganic materials containing this compound have been mentioned in the context of electrocatalyst materials. google.com The development of efficient electrocatalysts is crucial for processes like water splitting, which involves the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). rsc.org While the provided results primarily focus on transition metal selenides and noble metals for these reactions, the mention of this compound in the context of inorganic electrocatalyst materials suggests its potential utility, possibly as a promoter or component in complex electrocatalytic systems.
Mechanism of this compound Modification in Metallurgical Processes (e.g., Al-Si Alloys)
This compound can be used as a modifier in metallurgical processes, particularly for aluminum-silicon (Al-Si) alloys. Modification of Al-Si alloys is a common industrial practice aimed at improving their mechanical properties by transforming the coarse, needle-like eutectic silicon structure into a fine, fibrous morphology. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
The mechanism of eutectic modification in Al-Si alloys by alkali metals like sodium and strontium has been extensively studied, with theories including the impurity-induced twinning mechanism and the adsorption theory. mdpi.comresearchgate.netresearchgate.netuobabylon.edu.iq The adsorption theory suggests that effective modifiers are elements with low surface tension that adsorb onto the growing silicon crystal faces, restricting their growth and promoting the formation of a finer structure. mdpi.comuobabylon.edu.iq this compound has a significantly lower surface tension compared to aluminum and silicon, which theoretically aligns with the requirements of the adsorption mechanism for silicon modification. mdpi.com
Experimental data, including quantitative X-ray spectral microanalysis and thermal analysis, have been used to discuss the mechanism of eutectic this compound modification in Al-Si alloys. mdpi.comresearchgate.net X-ray mapping has revealed that this compound is distributed relatively homogeneously within the silicon phase after modification, indicating its presence at the growth front during solidification. mdpi.comresearchgate.net Microstructural studies have confirmed that this compound effectively refines eutectic silicon, altering its morphology. mdpi.comresearchgate.net
Modification with this compound also affects the solidification parameters of Al-Si alloys, extending the solidification range due to a decrease in the solidus temperature. mdpi.comresearchgate.net The optimal this compound content for achieving the highest level of mechanical properties in the studied Al-Si alloy was found to be in the range of 0.007–0.01%. mdpi.comresearchgate.net The duration of the modifying effect of this compound in the melt and its influence on porosity have also been evaluated. mdpi.comresearchgate.net While this compound shows promise as a modifier for Al-Si eutectic and pre-eutectic alloys, its practical application has been limited due to challenges in adding the metal to the melt and a historical lack of comprehensive information regarding its effects. mdpi.com
Table 2: Effect of this compound Content on Al-Si Alloy Properties
| This compound Content (wt%) | Eutectic Silicon Morphology | Solidification Range | Solidus Temperature | Mechanical Properties |
| 0 | Coarse, needle-like | Normal | Higher | Lower |
| 0.007–0.01 | Fine, fibrous | Extended | Decreased | Highest level |
Table 3: Surface Tension of Relevant Elements in Al-Si Modification
| Element | Surface Tension (mN/m) |
| Aluminum | 914 |
| Silicon | 865 |
| This compound | 83 |
Note: Surface tension values are approximate and can vary with temperature. mdpi.com
Environmental and Geochemical Aspects of Rubidium
Geochemical Distribution and Occurrence of Rubidium in Minerals and Brines
This compound is not found in nature in its elemental form due to its high reactivity. quantumcriticalmetals.com Instead, it is typically dispersed in the Earth's crust, often substituting for potassium due to their similar ionic radii. mdpi.commdpi.com Although it is considered the 16th most abundant element in the Earth's crust, no minerals are primarily composed of this compound. lanl.govresearchcommons.org
Significant amounts of this compound are present in certain minerals, primarily as a substitute for potassium. azom.com Key this compound-bearing minerals include lepidolite, pollucite, and carnallite. quantumcriticalmetals.comlanl.govazom.comupgradedformulas.com Traces of this compound can also be found in minerals such as leucite and zinnwaldite. lanl.govazom.comupgradedformulas.com Lepidolite, a lithium-rich mica, can contain up to 3.5% this compound oxide. quantumcriticalmetals.com Zinnwaldite, another lithium mica, also has notable this compound content and a structure similar to lithium mica but with higher iron content. researchgate.net In minerals like feldspar (B12085585) and mica, this compound is present in the form of isomorphism. ustb.edu.cn
This compound is also found in brines, including those from salt lakes and mineral springs, as well as in seawater. lanl.govazom.com Salt lake brines, despite often containing this compound in low concentrations (typically 0–20 mg/L), represent a significant reserve. researchgate.netustb.edu.cn For instance, in the Qarhan Salt Lake, this compound concentration is typically around 7 mg/L, which can be enriched to 65 mg/L during potassium salt production. mdpi.com Geothermal spring waters, particularly in regions like Tibet, also show significant enrichment of this compound, with average concentrations of 0.75 mg/L, surpassing those in typical natural waters by several orders of magnitude. researchgate.netmdpi.com
The distribution of this compound in brines can be influenced by various factors. Geochemical data and fluid inclusion studies of halite from deep boreholes have indicated that primary brines can be of marine origin, and the salts may undergo partial dissolution and redeposition under inflows of lower salinity water. mdpi.com
Advanced Extraction and Recovery Technologies for this compound
The recovery of this compound is often challenging due to its low concentration in sources and the presence of other alkali metal ions with similar properties, particularly potassium. mdpi.combibliotekanauki.pl Traditional extraction methods can be energy and water-intensive and may involve destructive processes and leaching. resourcesreview.com.auflintbox.comecu.edu.au Advanced technologies are being developed to improve efficiency, selectivity, and environmental sustainability in this compound extraction from both mineral ores and brines. resourcesreview.com.auflintbox.comlistcorp.comicm.edu.pl
Selective Extraction from Saline Lake Brines (e.g., using Hydrogel Beads, Ionic Liquids)
Extracting this compound from salt lake brines is challenging due to its low concentration and the presence of high concentrations of other ions, particularly potassium, which has similar chemical properties. mdpi.combibliotekanauki.plicm.edu.plpku.edu.cn Despite these challenges, salt lake brines represent a significant potential source of this compound. researchgate.neticm.edu.plresearchgate.net
Advanced separation technologies are being developed for the selective extraction of this compound from brines. These include the use of hydrogel beads and ionic liquids. bibliotekanauki.plicm.edu.plresearchgate.netresearchgate.net
Hydrogel beads encapsulating materials like potassium copper hexacyanoferrate (KCuFC) have shown promise as adsorbents for this compound from saline brines. researchgate.netacs.org These adsorbents can exhibit high adsorption capacities and selectivity for this compound, even in the presence of high potassium concentrations. researchgate.netacs.org For example, a graphene oxide/poly(vinyl alcohol)/sodium alginate/carboxymethyl cellulose (B213188) hydrogel bead encapsulating KCuFC demonstrated a maximum adsorption capacity of 242.91 mg/g for Rb⁺. acs.org
Ionic liquids are also being investigated as selective extraction agents for this compound from brine solutions. bibliotekanauki.plicm.edu.plresearchgate.netgoogle.com Room temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C₄mim][PF₆]), combined with extractants like 18-crown-6 (B118740), have been successfully used to extract this compound from brine solutions with high potassium to this compound ratios. bibliotekanauki.pl Optimal conditions for such systems can achieve high single extraction efficiencies for this compound. bibliotekanauki.plicm.edu.pl Ionic liquids can act as both a solvent and a co-solvent in these extraction systems. bibliotekanauki.pl
Other approaches include the use of specific molecules like calixarenes for complexation of this compound followed by nanofiltration or reverse osmosis. researchgate.net Novel imprinting materials are also being explored for the selective extraction of this compound ions from aqueous solutions. acs.org
Recent breakthroughs include the development of industrial-scale methods to produce ultra-pure this compound chloride from very low concentrations in potassium chloride material from salt lakes. scmp.com This integrated process involves ore washing, this compound leaching, enrichment, solvent extraction, and purification. scmp.com
Ion Exchange Mechanisms in this compound Recovery
Ion exchange is a widely used method for separating and recovering metal ions from solutions, including this compound from brines and leaching solutions. resourcesreview.com.aumdpi.comecu.edu.aulistcorp.commdpi.comuts.edu.au This technique is particularly adaptable to brines with low this compound concentrations and offers a minimal environmental footprint. mdpi.com
In ion exchange, this compound ions in the solution are exchanged with ions in a solid ion exchange material. The selectivity of the ion exchanger for this compound over other competing ions, such as potassium, is crucial for efficient separation. mdpi.commdpi.com
Studies on adsorbents like magnesium ammonium (B1175870) phosphate (B84403) (MAP) have confirmed an ion exchange mechanism where ammonium ions (NH₄⁺) in the adsorbent exchange with this compound ions (Rb⁺) in the solution, typically following a 1:1 exchange ratio. mdpi.com Similarly, hydrogel beads encapsulating materials like potassium copper hexacyanoferrate (KCuFC) utilize an ion exchange mechanism for this compound adsorption, potentially involving the exchange with structural potassium in the KCuFC lattice. researchgate.netuts.edu.au
The efficiency of ion exchange can be influenced by factors such as pH, contact time, temperature, and the presence of competing ions. researchgate.netmdpi.com Adsorption behavior often follows models like the pseudo-second-order kinetic model and the Langmuir isotherm model, indicating chemisorption and monolayer adsorption. researchgate.netacs.orgmdpi.com
Ion exchange processes can be integrated into larger recovery schemes, including those involving leaching of mineral ores or processing of brines. listcorp.comgoogle.com For instance, ion exchange has been successfully demonstrated as part of a direct this compound extraction process from ore samples. resourcesreview.com.auecu.edu.aulistcorp.com In brine processing, ion exchange can be used for the separation and enrichment of this compound from solutions containing high concentrations of potassium and other alkali metals. mdpi.comgoogle.com
While zeolites have not been as widely used for this compound separation compared to cesium, their similar ionic radii suggest they could also be effective in capturing this compound through ion exchange. researchgate.net
Future Directions and Emerging Research Frontiers in Rubidium Chemistry and Physics
Advancements in Quantum Technologies Utilizing Rubidium
This compound atoms, particularly the isotope This compound-87 (B1240521) (Rb-87), are central to significant advancements in quantum technologies due to their well-defined energy levels and hyperfine structure, which allow for precise control and manipulation quera.com. These properties make this compound an excellent candidate for qubits in neutral-atom quantum computers quera.comtue.nlthequantuminsider.com.
Neutral atom quantum computers using this compound atoms are being developed, with systems featuring quantum registers of 50 atoms arranged in ordered arrays already demonstrated thequantuminsider.comquantumcomputingreport.com. Operations on single qubits are feasible, marking a critical step in the development of scalable quantum systems capable of expanding to hundreds or even thousands of qubits thequantuminsider.comquantumcomputingreport.com. These systems utilize single this compound atoms trapped and manipulated by focused laser beams, known as optical tweezers thequantuminsider.comquantumcomputingreport.com. To function as viable qubits, the this compound atoms need to be cooled to near absolute zero using lasers and held in place in an ultra-high vacuum environment quera.comtue.nl. The ability to control the energy states of the outermost electron in this compound makes it highly suitable for defining the |0⟩ and |1⟩ states of a qubit tue.nl.
Beyond quantum computing, this compound is vital in the development of highly accurate atomic clocks quera.comquantumcriticalmetals.comnist.gov. This compound-based atomic clocks serve as secondary frequency standards crucial for GPS, telecommunications, and scientific research quantumcriticalmetals.comnist.govworldscientific.com. Recent research has focused on simplifying the design of optical atomic clocks using this compound-87 atoms, employing a single frequency comb laser to excite a two-photon transition, which could lead to more compact and portable high-performance clocks optica.org. Breakthroughs in this compound atomic clock technology have resulted in new international records for frequency stability, reaching levels of 10⁻¹⁴τ⁻¹/² (1s~100s) cas.cn. This improved stability is achieved through advancements in improving the signal-to-noise ratio of atomic signals, reducing the phase noise of microwave probing, and suppressing environmental sensitivity cas.cn.
This compound vapor is also utilized in laser cooling and Bose-Einstein condensation experiments, contributing to fundamental advancements in quantum physics quantumcriticalmetals.com. Furthermore, quantum entanglement of ultracold this compound atoms is being explored to enhance the precision of quantum sensors, such as matter-wave interferometers quantumsystemsaccelerator.org.
| Application Area | This compound Isotope/Form | Key Feature Utilized | Research Focus |
| Quantum Computing | Rb-87 (neutral atoms) | Energy levels, hyperfine structure | Qubit development, scalable systems, optical trapping, laser cooling quera.comtue.nlthequantuminsider.comquantumcomputingreport.com |
| Atomic Clocks | Rb-87 | Resonant frequency, stability | Miniaturization, improved frequency stability, simplified designs nist.govoptica.orgcas.cn |
| Quantum Sensing | Ultracold Rb atoms | Quantum entanglement | Enhanced precision in interferometry quantumsystemsaccelerator.org |
| Fundamental Research | Rb vapor | Laser cooling, BEC formation | Exploring quantum phenomena quantumcriticalmetals.com |
Novel this compound Materials for Energy Conversion and Storage
The exploration of novel this compound materials is yielding promising results for energy conversion and storage applications. This compound's potential as a component in advanced battery technologies and solar cells is a key area of research.
In the realm of energy storage, researchers are investigating this compound-based batteries and supercapacitors for high-efficiency storage quantumcriticalmetals.com. Small amounts of this compound and cesium have shown the ability to improve the performance of sodium-ion batteries, an emerging alternative to lithium-ion technology theassay.comquantumcriticalmetals.com. This compound carbonate (Rb₂CO₃) is being explored as a doping agent in mixed electrolyte lithium batteries to enhance ionic conductivity and prevent the formation of lithium dendrites, thereby improving efficiency and safety google.comdqpure.com.
This compound is also playing a role in advancing solar cell technology, particularly in perovskite solar cells (PSCs) sciencedaily.comperovskite-info.comresearchgate.netacs.org. Incorporating this compound into wide-bandgap (WBG) perovskite materials helps to stabilize the structure and reduce energy loss, boosting efficiency sciencedaily.comperovskite-info.com. A key challenge with WBG perovskites is phase segregation, which this compound can help mitigate sciencedaily.comperovskite-info.com. Researchers have found that utilizing lattice strain can effectively incorporate this compound ions into the perovskite structure, preventing unwanted secondary phases and improving material stability sciencedaily.comperovskite-info.comimmo-invest.ch. This approach has led to perovskite compositions with significantly reduced energy losses and improved power conversion efficiencies sciencedaily.comperovskite-info.comacs.orgimmo-invest.ch. For instance, incorporating this compound has resulted in devices achieving impressive efficiencies, with one study reporting a power conversion efficiency of 20% on a 65 mm² device acs.org. The addition of chloride ions has also been found to be crucial in stabilizing the lattice by balancing size differences between elements, leading to a more uniform ion distribution and fewer defects perovskite-info.comimmo-invest.ch.
Furthermore, this compound is being explored in the context of hydrogen storage materials. Studies suggest that this compound additives could improve the efficiency of hydrogen batteries by stabilizing the shell of molecular hydrogen pv-magazine.com. Novel this compound polyhydrides, such as RbH₉, have been synthesized under high pressure and exhibit high hydrogen content, demonstrating potential for chemical hydrogen storage pv-magazine.comaps.org.
Another emerging area is the use of this compound in oxide-ion conductors. A rare this compound-containing oxide-ion conductor, Rb₅BiMo₄O₁₆, has been identified with exceptionally high conductivity, potentially useful for solid oxide fuel cells and other clean energy technologies isct.ac.jp. This high conductivity is attributed to features like low activation energy, large free volume, and the motion and arrangement of MoO₄ tetrahedra within the crystal lattice isct.ac.jp.
| Material Type | This compound Compound/Form | Application Area | Noted Improvement/Feature |
| Sodium-ion batteries | Rb additives | Energy Storage | Improved performance theassay.comquantumcriticalmetals.com |
| Lithium batteries | Rb₂CO₃ doping | Energy Storage | Enhanced ionic conductivity, dendrite prevention google.comdqpure.com |
| Perovskite solar cells | Rb incorporation | Energy Conversion (Solar) | Stabilized structure, reduced energy loss, improved efficiency sciencedaily.comperovskite-info.comresearchgate.netacs.orgimmo-invest.ch |
| Hydrogen storage | Rb polyhydrides (e.g., RbH₉) | Energy Storage | High hydrogen content, potential for improved efficiency pv-magazine.comaps.org |
| Oxide-ion conductors | Rb₅BiMo₄O₁₆ | Energy Conversion (Fuel Cells) | Exceptionally high ionic conductivity, low activation energy isct.ac.jp |
Expanding Computational Methodologies for Complex this compound Systems
Computational methodologies are playing a crucial role in understanding and predicting the behavior of complex this compound systems, especially under varying conditions and in novel material formulations. Techniques such as first-principles calculations and molecular dynamics simulations are providing valuable insights.
First-principles evolutionary structure searches have been employed to predict novel this compound poly-nitrogen materials at high pressure, identifying compounds like RbN₅, RbN₂, and Rb₄N₆ and determining their thermodynamic stability under pressure aip.orgusf.eduaip.org. These calculations help in understanding the charge transfer and bonding characteristics in these high-energy density materials aip.orgusf.edu.
Molecular dynamics simulations have been utilized to study the properties of liquid this compound, including density fluctuations and the behavior of supercooled liquid states nist.govscilit.comaip.org. These simulations help in understanding the influence of density, temperature, and interatomic potential on the dynamic properties of liquid this compound nist.gov. Furthermore, first-principles molecular-dynamics simulations are being used to investigate the structural and electronic properties of liquid this compound under high pressures, revealing how compression affects the pair distribution functions and the electronic s-d transition in the liquid state nii.ac.jp. These simulations show good agreement with experimental results and provide a microscopic understanding of pressure-induced structural changes nii.ac.jp.
Computational studies are also integral to understanding phase transitions in this compound compounds. For example, theoretical studies, including ground-state crystal structure searches and calculations of energetics, have been used to examine high-pressure phase transitions in this compound hydroxide (B78521) (RbOH), suggesting new structural models and predicting phase transformations ed.ac.uk. Similarly, computational methods, alongside experimental techniques, were used to study the phase transition of this compound hydrogen carbonate (RbHCO₃), revealing details about hydrogen atom disorder and symmetry reduction researchgate.netnih.gov.
In the context of energy materials, computer simulations have been used to explore atomic behavior under varying conditions in this compound-containing perovskite solar cells, helping to validate experimental findings regarding the stabilization of this compound within the perovskite structure through lattice strain perovskite-info.com. Computational screening has also been used to identify promising this compound-containing oxide-ion conductors with high conductivity isct.ac.jp.
| Computational Method | Application Area | Key Insight/Contribution |
| First-principles calculations | Novel materials (e.g., poly-nitrogen compounds) | Prediction of stable structures, understanding bonding and charge transfer under pressure aip.orgusf.eduaip.org |
| Molecular Dynamics (MD) | Liquid Rb properties, supercooling | Studying density fluctuations, diffusion, and nucleation in liquid and supercooled states nist.govscilit.comaip.org |
| First-principles MD simulations | Liquid Rb under high pressure | Investigating structural and electronic properties, s-d transition under compression nii.ac.jp |
| Computational structure search | High-pressure phases (e.g., RbOH) | Predicting new structural models and phase transformations ed.ac.uk |
| DFT calculations | High-pressure hydrides (e.g., RbH₉) | Exploring properties and stability of novel this compound superhydrides aps.org |
| Computational screening | Oxide-ion conductors | Identifying promising this compound-containing materials with high conductivity isct.ac.jp |
| Simulations (general) | Perovskite solar cells | Exploring atomic behavior and validating experimental stabilization mechanisms perovskite-info.com |
Exploration of this compound in Extreme Conditions and Novel Phases
Research into this compound under extreme conditions, particularly high pressure and temperature, is uncovering novel phases and intriguing physical phenomena. These studies provide fundamental insights into the behavior of matter under compression.
High-pressure studies of this compound have revealed a sequence of unusual pressure-induced structural transitions attributed to s-d electron transfer researchgate.net. Experiments and theoretical calculations have explored the equation of state of this compound at very high temperatures and pressures, reaching temperatures of about 10,000 K at pressures around 300 kbar experimentally researchgate.net. The predicted Hugoniot of this compound is highly sensitive to thermal s-d electron transfer, which significantly lowers the predicted pressure and temperature researchgate.net.
Under high pressure, liquid this compound exhibits an electronic-driven liquid-liquid phase transition aps.org. Picosecond acoustic measurements combined with ab initio calculations have revealed this transition, characterized by a softening in sound velocity and related to a crossover from a low-density to a high-density liquid aps.org. This transformation is linked to the progressive localization of valence electrons and the appearance of interstitial quasiatoms in the electron density at high pressure, effectively forming an electride liquid aps.org.
The synthesis of novel this compound compounds under high pressure is also an active area. As mentioned earlier, this compound poly-nitrogen materials like RbN₅, RbN₂, and Rb₄N₆ have been predicted and synthesized under high-pressure conditions, showcasing the formation of structures with high nitrogen content, including pentazolate rings and nitrogen chains aip.orgusf.eduaip.org. This compound superhydrides, such as RbH₉, have also been synthesized through laser-heated diamond anvil cell experiments at high pressures aps.org. These superhydrides exhibit complex crystal structures and, in the case of RbH₉, show stability upon decompression to pressures as low as 8.7 GPa, the lowest reported for any superhydride aps.org. Uniquely, in the Rb-H system, further compression above certain pressures does not necessarily lead to hydrides with higher hydrogen content but can result in the formation of other polymorphs or even pressure-induced decomposition aps.org.
Phase transitions in other this compound compounds under pressure are also being investigated. Studies on this compound hydroxide (RbOH) and this compound hydrogen carbonate (RbHCO₃) under high pressure have revealed structural rearrangements and order/disorder transitions, providing insights into the behavior of hydrogen bonding networks and crystal symmetry under compression ed.ac.ukresearchgate.netnih.gov. Furthermore, research is exploring optical phase transitions in thermal this compound vapor, specifically electromagnetically induced transparency with intrinsic phase transitions in a three-level ladder system arxiv.org. These studies contribute to understanding non-equilibrium phase transitions in atomic ensembles arxiv.org.
| Condition/Phase | This compound Form/Compound | Phenomenon/Material Discovered | Key Finding |
| High Pressure & Temp. | Elemental Rb | Structural transitions, equation of state | s-d electron transfer, sensitivity of Hugoniot to thermal effects researchgate.net |
| High Pressure (Liquid) | Liquid Rb | Electronic-driven liquid-liquid phase transition | Softening in sound velocity, valence electron localization, electride liquid formation aps.org |
| High Pressure | Rb-N system | Novel poly-nitrogen compounds (e.g., RbN₅, RbN₂, Rb₄N₆) | Thermodynamic stability at high pressures, high nitrogen content structures aip.orgusf.eduaip.org |
| High Pressure | Rb-H system | This compound superhydrides (e.g., RbH₉) | Synthesis under pressure, high hydrogen content, stability upon decompression, pressure-induced decomposition pv-magazine.comaps.org |
| High Pressure | RbOH, RbHCO₃ | Phase transitions, structural rearrangements | Changes in hydrogen bonding networks, symmetry reduction ed.ac.ukresearchgate.netnih.gov |
| Thermal Vapor | Rb vapor | Optical phase transitions (EIT) | Abrupt transitions between Rydberg states, multi-parameter regulation arxiv.org |
Untapped Potential of this compound in Advanced Catalysis and Chemical Transformations
While not as extensively explored as its applications in quantum technology or energy materials, this compound possesses untapped potential in advanced catalysis and various chemical transformations. Its properties as an alkali metal suggest possible roles in promoting or facilitating chemical reactions.
This compound compounds are systematically synthesized and analyzed, with potential uses in catalysis being a recognized area of interest mdpi.com. This compound hydroxide (RbOH), a corrosive compound, serves as a starting material for many this compound-based chemical processes wikipedia.orgwikipedia.org. This highlights its fundamental role in synthesizing other this compound compounds that could potentially act as catalysts or reagents in chemical transformations.
The high reactivity and electropositive nature of this compound metal itself, while requiring careful handling, could theoretically be leveraged in certain reduction reactions or as a strong base in organic synthesis wikipedia.org. However, practical applications in catalysis would likely involve more stable this compound compounds or supported this compound species.
The exploration of novel this compound-containing materials, such as the poly-nitrogen compounds synthesized under high pressure, could potentially uncover new catalytic properties, although their primary interest currently lies in their high-energy density aip.orgusf.eduaip.org. Similarly, the unique structural and electronic properties of this compound under extreme conditions or in novel phases might present opportunities for catalyzing reactions under non-standard conditions.
While specific detailed research findings on advanced catalysis using this compound were not prominently featured in the provided search results, the general recognition of this compound compounds' potential in this field mdpi.com and the ongoing synthesis and characterization of new this compound compounds acs.orgrsc.orgacs.org indicate that this remains an open and promising area for future exploration. The development of new synthetic routes for this compound compounds, such as this compound alkoxides and this compound bis(trimethylsilyl)amide, provides the necessary precursors for investigating their catalytic activities acs.orgrsc.org. The increasing interest in heavier alkali metals in organometallic chemistry also suggests potential for this compound in facilitating or mediating organic transformations acs.org.
Further research is needed to systematically investigate the catalytic activity of various this compound compounds and to explore their potential in facilitating specific chemical transformations, such as in organic synthesis, polymerization reactions, or heterogeneous catalysis.
| Area of Potential Application | This compound Form/Compound | Possible Role | Research Status |
| General Catalysis | Various Rb compounds (e.g., RbOH, synthesized compounds) | Catalyst, co-catalyst, reaction promoter | Potential recognized, ongoing synthesis mdpi.comwikipedia.org |
| Chemical Transformations | Rb compounds, potentially Rb metal (under controlled cond.) | Reagent, strong base, facilitator of specific reactions | Potential based on chemical properties wikipedia.org |
| Novel Material Catalysis | High-pressure Rb compounds (e.g., poly-nitrogen) | Potential catalytic sites or properties under specific conditions | Early stage, focus on synthesis and properties aip.orgusf.eduaip.org |
| Organometallic Chemistry | This compound organometallic compounds | Facilitating organic synthesis and transformations | Growing interest, new synthesis routes explored acs.orgrsc.orgacs.org |
Q & A
Q. How do rubidium’s isotopic ratios (⁸⁵Rb vs. ⁸⁷Rb) influence experimental design in nuclear magnetic resonance (NMR) studies?
this compound’s natural isotopic abundance (⁸⁵Rb: 72.17%, ⁸⁷Rb: 27.83%) introduces distinct NMR signal characteristics. The broader linewidths observed in Rb isotopes compared to cesium-133 (e.g., 100x greater width in aqueous solutions) necessitate adjustments in signal averaging times and magnetic field stabilization to resolve fine hyperfine splitting . Researchers must account for isotopic purity when interpreting spin-spin coupling or relaxation rates, as contamination from non-target isotopes can skew results.
Q. What methodologies ensure accurate determination of this compound’s atomic weight in geochemical samples, given its radioactive decay?
Due to ⁸⁷Rb’s β-decay (t₁/₂ = 48.8 Ga), which produces ⁸⁷Sr, atomic weight calculations require correction for in situ radiogenic Sr contamination. Methods include:
Q. How can researchers mitigate signal broadening in this compound-based optical lattice clocks?
Collisional shifts and lattice light shifts are primary contributors. Strategies include:
- Doppler cooling : Reduce thermal motion to minimize collisional interactions.
- Magic wavelength trapping : Use laser wavelengths where polarizabilities of ground/excited states match, nullifying light shifts .
- Density normalization : Maintain low atomic densities (<10¹⁰ atoms/cm³) to suppress collective effects.
Advanced Research Questions
Q. How do discrepancies in reported ⁸⁷Rb nuclear magnetic moments arise, and what dual-nuclei methods reduce experimental uncertainty?
Discrepancies stem from variations in shielding corrections and magnetic field calibration. A dual-nuclei approach (e.g., simultaneous ⁸⁷Rb/¹³³Cs NMR) allows direct comparison of resonance frequencies, canceling systematic errors in field measurement. This method achieved δ ≈ 10⁻⁷ uncertainty in magnetic moment ratios . Advanced protocols include:
- Co-magnetometry : Use a reference nucleus (e.g., ³He) for real-time field monitoring.
- Cryogenic setups : Minimize thermal noise in SQUID-based detectors.
Q. What strategies resolve contradictions in this compound’s hyperfine splitting data across laser spectroscopy studies?
Contradictions often arise from Doppler shifts or misaligned polarization axes. Mitigation involves:
- Saturated absorption spectroscopy : Eliminate Doppler broadening via counter-propagating laser beams.
- Cross-validation : Compare results from independent techniques (e.g., Ramsey interferometry vs. fluorescence lifetime measurements) .
- Error budgeting : Quantify contributions from laser linewidth, magnetic field drift, and detector nonlinearity.
Q. How can this compound’s beta decay product (⁸⁷Sr) confound isotopic analysis, and what separation protocols are recommended?
⁸⁷Sr accumulation alters Rb/Sr ratios, complicating mass spectrometry. Solutions include:
- Chemical separation : Use ion-exchange resins (e.g., Dowex 50W-X8) to isolate Rb⁺ from Sr²⁺ .
- Isobar suppression : Deploy collision/reaction cells in ICP-MS to dissociate SrH⁺ interferences.
- Decay-chain modeling : Apply Bayesian statistics to back-calculate original Rb composition.
Methodological Frameworks
Q. How should researchers design studies to address gaps in this compound’s solid-state ionic conductivity literature?
-
Gap analysis : Systematically review existing data on RbX (X = Cl⁻, Br⁻) electrolytes using tools like Research Rabbit to map citation networks .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21 -
Variable isolation : Test conductivity across controlled crystallographic phases (e.g., α-RbBr vs. β-RbBr) using impedance spectroscopy.
-
Peer validation : Pre-register experimental protocols on repositories like Zenodo to solicit feedback .
Tables for Quick Reference
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Magnetic Moment (μ/μ_N) |
|---|---|---|---|
| ⁸⁵Rb | 72.17 | 5/2 | 1.353(2) |
| ⁸⁷Rb | 27.83 | 3/2 | 2.751(3) |
| Data sourced from IUPAC recommendations . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
